Procaine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBIBCJNVBAKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044435 | |
| Record name | Procaine hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-05-8 | |
| Record name | Procaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Procaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROCAINE HYDROCHLORIDE | |
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| Record name | Benzoic acid, 4-amino-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
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| Record name | Procaine hydrochloride | |
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| Record name | Procaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PROCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Historical and Evolving Research Trajectories of Procaine Hydrochloride
Genesis and Early Pharmacological Characterization
The development of procaine (B135) hydrochloride emerged from the quest for a safer alternative to cocaine, which was the primary local anesthetic in the late 19th and early 20th centuries. medscape.comebsco.com While effective, cocaine's use was fraught with issues of toxicity and addiction. medscape.comwikipedia.org In 1905, the German chemist Alfred Einhorn synthesized procaine, which he patented under the trade name Novocain. wikipedia.orgwikipedia.org This new compound was designed to retain the anesthetic properties of cocaine while eliminating its undesirable side effects. openochem.org
Einhorn's synthesis was a landmark in medicinal chemistry, representing an early example of rational drug design. openochem.org The process involved the esterification of para-aminobenzoic acid (PABA) with diethylaminoethanol. openochem.org The resulting compound, procaine, was then converted to its hydrochloride salt to enhance its water solubility for clinical use. ebsco.comopenochem.org
The introduction of procaine into medical practice was facilitated by the surgeon Heinrich Braun, who in the same year, was the first to use it on patients. wikipedia.orgwoodlibrarymuseum.org Braun's clinical trials revealed that procaine hydrochloride was significantly less irritating to tissues than existing anesthetics. ebsco.com He also discovered that its anesthetic effect could be prolonged by co-administration with epinephrine, which causes local vasoconstriction and slows the absorption of the anesthetic. woodlibrarymuseum.orgbritannica.com
The primary mechanism of action of procaine as a local anesthetic is the blockade of voltage-gated sodium channels in nerve cell membranes. wikipedia.orgpatsnap.comchemicalbook.com By binding to these channels, procaine inhibits the influx of sodium ions that is necessary for the generation and propagation of nerve impulses, or action potentials. patsnap.compatsnap.com This reversible blockade prevents the transmission of pain signals to the brain, resulting in localized numbness. patsnap.com Unlike cocaine, procaine does not possess the central nervous system stimulant effects that contribute to addiction. openochem.org
| Feature | This compound |
| Year of Synthesis | 1905 wikipedia.orgwikipedia.org |
| Synthesizer | Alfred Einhorn wikipedia.orgwikipedia.org |
| Initial Trade Name | Novocain ebsco.comwikipedia.org |
| Mechanism of Action | Blocks voltage-gated sodium channels wikipedia.orgpatsnap.comchemicalbook.com |
| Key Advantage over Cocaine | Non-addictive and lower toxicity woodlibrarymuseum.orgbritannica.com |
Paradigmatic Shifts in Research Focus Beyond Local Anesthesia
While initially celebrated for its role in local anesthesia, the scientific inquiry into this compound did not remain confined to this application. Over time, research trajectories shifted to explore its non-anesthetic biological effects and its potential in other therapeutic areas, most notably in anti-aging medicine.
Investigations into Non-Anesthetic Biological Effects
As early as 1906, researchers like Vishnevsky began to describe anti-inflammatory effects of procaine. heraldopenaccess.us Subsequent investigations by various research groups in Europe further expanded the understanding of procaine's diverse pharmacological profile. nih.gov These studies, conducted by figures such as Leriche, Speransky, and Huneke, uncovered a range of effects including sympatholytic (inhibiting the sympathetic nervous system), perfusion-enhancing, and mood-enhancing properties. heraldopenaccess.usquimicaalkano.com
The mechanism behind these non-anesthetic effects is multifaceted. Procaine has been shown to stabilize cell membranes, which may contribute to its anti-inflammatory actions. researchgate.net It is metabolized in the plasma by the enzyme pseudocholinesterase into two main metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). patsnap.comnih.gov Both of these metabolites have their own biological activities. PABA is a precursor in the synthesis of essential biomolecules, while DEAE also exhibits local anesthetic properties. uni-konstanz.de Research has also pointed to procaine's ability to modulate cellular functions, acting as an antioxidant and cytoprotective agent. researchgate.net
| Observed Non-Anesthetic Effect | Potential Mechanism of Action |
| Anti-inflammatory | Stabilization of cell membranes, inhibition of inflammatory mediators heraldopenaccess.usresearchgate.net |
| Sympatholytic | Inhibition of the sympathetic nervous system quimicaalkano.com |
| Perfusion-enhancing | Vasodilatory properties quimicaalkano.comchemicalbook.com |
| Mood-enhancing | Not fully elucidated, but observed in therapeutic use quimicaalkano.com |
| Antioxidant | Reduction of free radical formation and accumulation researchgate.net |
Role in Historical Anti-Aging Research and Formulations (e.g., Gerovital H3)
One of the most notable and controversial applications of this compound outside of anesthesia was in the field of anti-aging therapy. Between 1946 and 1956, Romanian physician Ana Aslan pioneered the use of procaine in geriatrics, reporting significant "rejuvenating" effects. nih.gov Her work led to the development of a formulation known as Gerovital H3 (GH3). nih.gov
Aslan's goal was to modify the pharmacokinetics of procaine to enhance its stability and prolong its action in the body. nih.govuni-konstanz.de The GH3 formulation contained 2% this compound along with benzoic acid, potassium metabisulphite, and disodium (B8443419) phosphate (B84403) as stabilizers, with a pH of 3.3. nih.gov Pharmacokinetic studies suggested that this formulation resulted in higher serum levels of procaine compared to a standard procaine solution of the same concentration. nih.govuni-konstanz.de
The purported anti-aging effects of GH3 were attributed to procaine's ability to improve cellular function and metabolism. nih.gov Despite the controversy surrounding its efficacy as a "geroprotector," procaine and its formulations like GH3 became a focal point of anti-aging research in the 1960s and 1970s. nih.gov This line of inquiry highlighted the enduring scientific interest in the broader therapeutic potential of this veteran drug. researchgate.netuni-konstanz.de
Advanced Synthetic Methodologies and Structure Activity Relationship Sar Studies of Procaine Hydrochloride
Contemporary Synthetic Routes and Optimization for Purity
The synthesis of procaine (B135) hydrochloride (2-(diethylamino)ethyl 4-aminobenzoate (B8803810) hydrochloride) typically involves the esterification of 4-aminobenzoic acid with 2-(diethylamino)ethanol (B1670525), followed by acidification to form the hydrochloride salt. This process is a classic example of forming an amino ester wikipedia.orgwikipedia.org.
General Synthetic Route:
Activation of 4-aminobenzoic acid: 4-aminobenzoic acid is typically converted into its acyl chloride (4-nitrobenzoyl chloride) using thionyl chloride (SOCl₂).
Esterification: The acyl chloride then reacts with 2-(diethylamino)ethanol to form 2-(diethylamino)ethyl 4-nitrobenzoate.
Reduction: The nitro group is subsequently reduced to an amino group, yielding procaine base.
Salt Formation: Finally, the procaine base reacts with hydrochloric acid to form procaine hydrochloride.
Optimization for purity in contemporary synthetic routes often involves rigorous purification techniques. These can include recrystallization from suitable solvent systems, which leverages differences in solubility to separate the desired product from impurities. Other methods like column chromatography or the formation of highly crystalline salts, which can then be purified and converted back if necessary, are also utilized to achieve high purity levels. The final hydrochloride salt form itself enhances water solubility and stability, facilitating purification processes and ensuring a pure final product kent.ac.ukresearchgate.net.
Design and Synthesis of Procaine Analogues and Prodrugs
The design and synthesis of procaine analogues and prodrugs are driven by the aim to improve pharmacokinetic properties, alter pharmacological profiles, or enhance therapeutic efficacy. Local anesthetics, including procaine, share a common structural tripartite arrangement: a lipophilic aromatic ring, an intermediate connecting chain (ester or amide), and a hydrophilic amine group squarespace.comrsc.org. Modifications to any of these regions can lead to new compounds with varied characteristics.
Procaine prodrugs, such as ProcCluster® and procaine hydrogen carbonate, have been investigated for altered properties, including antiviral activity, demonstrating the utility of prodrug strategies to expand therapeutic applications frontiersin.orgresearchgate.net. These prodrugs aim to modify procaine's pharmacokinetics to potentially increase its stability in the body and prolong its action d-nb.info.
Molecular Modifications for Altered Pharmacological Profiles
Molecular modifications often focus on the aromatic moiety, the ester linkage, or the tertiary amine group to modulate the compound's pharmacological profile.
Aromatic Ring Modifications: Changes to the aromatic ring can influence lipophilicity and interactions with target receptors. For instance, the introduction of electron-donating or withdrawing groups can alter the electronic properties of the molecule, affecting its binding affinity and duration of action.
Intermediate Chain Modifications: The nature of the intermediate chain (ester or amide) determines the metabolic pathway. Procaine, an ester-type local anesthetic, is hydrolyzed by plasma esterases, leading to a relatively short half-life wikipedia.orgsquarespace.com. Modifying this linkage to an amide (e.g., in lidocaine (B1675312) analogues) can result in increased metabolic stability and a longer duration of action due to hepatic metabolism squarespace.com.
Amine Group Modifications: Altering the alkyl substituents on the tertiary amine can significantly impact lipophilicity, pKa, and interaction with the voltage-gated sodium channels. For example, lengthening alkyl chains can increase potency but may also increase toxicity squarespace.com.
Other modifications: Studies have also explored procaine derivatives for various activities beyond local anesthesia, such as DNA methyltransferase inhibition and anticancer properties, demonstrating the versatility of the procaine scaffold for drug design d-nb.infonih.govresearchgate.net. For example, novel procaine derivatives have been designed for intravenous anesthesia, showing improved therapeutic indices compared to procaine by suppressing NMDA receptor 2B subtype channel activity nih.gov.
These modifications aim to optimize properties such as potency, duration of action, onset speed, and selectivity for specific channels or receptors, while also considering metabolic stability and potential toxicity profiles.
Impact of Structural Isomers on Receptor Interactions
Differences in Receptor Interactions of Enantiomers (General to Local Anesthetics):
Sodium Channel Binding: Certain R(+) optical isomers of local anesthetics have been shown to bind more avidly and for longer durations to cardiac sodium channels (Naᵥ1.5 isoform) compared to their S(-) counterparts nysora.com. This differential binding can lead to varying cardiotoxicity profiles, with S(-) enantiomers (e.g., levobupivacaine (B138063) and ropivacaine) often exhibiting a better safety profile due to reduced cardiac effects nysora.comsquarespace.comai-online.info.
Other Receptor Interactions: Local anesthetics can interact with a variety of other targets, including voltage-gated potassium and calcium channels, N-methyl-D-aspartate (NMDA) receptors, β-adrenergic receptors, and opioid receptors nysora.comoup.com. The stereoselectivity of these interactions can influence not only the primary anesthetic effect but also side effects or additional therapeutic actions nysora.comai-online.info. For example, lidocaine, a related local anesthetic, showed some suggestion of stereoselectivity in interactions with µ and κ opioid receptors in in vitro studies oup.com.
Membrane Interactions: Structural isomers can also exhibit stereoselective effects on membrane interactions, influencing membrane fluidity and their ability to penetrate lipid bilayers to reach intracellular binding sites on sodium channels nih.gov.
Computational Chemistry and Molecular Modeling in SAR
Computational chemistry and molecular modeling play an increasingly vital role in Structure-Activity Relationship (SAR) studies of procaine and its derivatives. These methods provide a powerful means to understand molecular interactions at an atomic level, predict biological activities, and guide the design of new compounds, thereby accelerating the drug discovery process conicet.gov.arriphah.edu.pknih.gov.
Tools like molecular operating environment (MOE) facilitate SAR exploration, including conformation generation, alignment, pharmacophore elucidation, and QSAR model generation chemcomp.com.
Quantum Mechanical (e.g., DFT) Approaches to Binding Interactions
Quantum Mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, charge distribution, and interaction energies of procaine and its potential binding partners. DFT calculations provide high accuracy in describing bond energies, molecular geometries, and non-covalent interactions (e.g., hydrogen bonding, π-stacking) that are crucial for ligand-receptor binding mdpi.comresearchgate.netrsc.orgmdpi.com.
Applications of DFT in Procaine SAR:
Electronic Properties and Charge Distribution: DFT can accurately calculate the charge distribution and structural properties of procaine, both in isolation and in the presence of solvent molecules (e.g., water). These studies reveal how environmental factors, such as hydrogen bonding with water, can modify the torsional energy profile of procaine, influencing its preferred conformations and interactions researchgate.net.
Binding Interaction Energies: DFT calculations can quantify the electronic binding interaction energies (ΔIE) and Gibbs free energies (ΔG) between procaine or its analogues and target macromolecules (e.g., DNA, ion channels, or enzyme active sites) or even with simpler molecules forming charge-transfer complexes mdpi.comrsc.org. For instance, DFT has been used to study the adsorption and binding sites of related compounds on various surfaces, offering insights into their behavior in different environments rsc.org.
QM/MM Approaches: For larger, more complex biological systems like voltage-gated sodium channels embedded in lipid membranes, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are often employed. This allows for the high-level quantum mechanical treatment of the active site and the ligand, while the surrounding protein and solvent molecules are treated with less computationally intensive molecular mechanical methods, providing a comprehensive understanding of the binding interactions researchgate.net.
These quantum mechanical insights are fundamental for understanding the precise nature of the interactions governing biological activity, including the stability and specificity of binding.
Predictive Modeling for Bioactivity and Selectivity
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) and molecular docking, is extensively applied in SAR studies to forecast the bioactivity and selectivity of procaine derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish statistical correlations between a compound's molecular descriptors (physicochemical properties, structural features) and its biological activity. For local anesthetics, QSAR studies aim to identify which molecular properties (e.g., lipophilicity, polarity, hydrogen bond donors/acceptors, molecular shape) positively influence their local anesthetic activity rsc.orgconicet.gov.aracs.org. These models are built using a training set of known compounds and then used to predict the activity of new, untested compounds conicet.gov.arnih.govresearchgate.netresearchgate.net. The reliability of QSAR models is often assessed using cross-validation techniques and by defining their applicability domains conicet.gov.arnih.govresearchgate.net.
Molecular Docking and Dynamics Simulations: Molecular docking predicts the preferred binding orientation of a ligand (like procaine) within the active site of a target protein (e.g., voltage-gated sodium channel, DNA). This provides insights into the key residues involved in binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) nih.govrsc.org. Molecular dynamics (MD) simulations extend docking by simulating the time-dependent behavior of the ligand-protein complex, accounting for molecular flexibility and solvent effects, offering a more realistic view of the binding process and stability mdpi.comacs.org. For example, molecular modeling has been used to show that procaine binds to the minor groove of B-DNA, indicating a potential mechanism for its anticancer activities nih.govrsc.org.
Machine Learning and AI in Drug Design: Advanced predictive modeling now integrates machine learning algorithms to analyze large datasets of structural and biological data, enabling the identification of complex SAR patterns that might be missed by traditional methods. This allows for the virtual screening of large compound libraries to identify potential hits with desired bioactivity and selectivity profiles researchgate.net.
These computational approaches significantly reduce the need for extensive experimental testing, making the drug discovery process more efficient and cost-effective, particularly in identifying and optimizing procaine analogues with improved therapeutic properties.
Elucidation of Molecular and Cellular Pharmacodynamics of Procaine Hydrochloride
Primary Mechanisms of Action on Voltage-Gated Ion Channels
Procaine (B135) hydrochloride, a classic ester-type local anesthetic, exerts its primary pharmacological effects by modulating the function of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials in excitable cells. nih.gov This interaction is the fundamental basis of its ability to produce transient and reversible blockade of nerve conduction.
Detailed Kinetics and Allosteric Modulation of Sodium Channels
The principal molecular target of procaine hydrochloride is the voltage-gated sodium channel. abmole.com By binding to a specific site within the inner pore of this channel, procaine interferes with the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential. nih.gov This action is not a simple plugging of the pore but rather a complex interaction that involves gating modification. nih.gov
The interaction of local anesthetics like procaine with sodium channels is understood through the "modulated receptor hypothesis." This model posits that the affinity of the drug for the channel is dependent on the channel's conformational state. mdpi.com Procaine binds with different affinities to the resting, open, and inactivated states of the sodium channel. Early studies indicated that procaine prolongs the recovery from the inactivated state, suggesting a high-affinity binding to this conformation. nih.gov This binding is thought to induce or stabilize a conformational change in the channel protein, an example of allosteric modulation, which ultimately leads to the inhibition of channel function. nih.gov This modulation effectively closes the permeation pathway. nih.gov
State-Dependent Blockade of Ion Channels
The blockade of ion channels by this compound is highly dependent on the conformational state of the channel, a phenomenon known as state-dependent blockade. Procaine exhibits a higher affinity for sodium channels that are in the open or inactivated states compared to the resting state. This means that the drug is more effective at blocking channels in nerves that are frequently firing, as the channels in these nerves spend more time in the open and inactivated states. This property contributes to the use-dependent nature of the block, where the degree of inhibition increases with the frequency of nerve stimulation.
This state-dependent mechanism is not limited to sodium channels. Studies on HERG potassium channels have also demonstrated that procaine blocks these channels in a concentration-, voltage-, and state-dependent manner.
Effects on Calcium and Potassium Channels
While the primary target of this compound is the voltage-gated sodium channel, it also exerts effects on other ion channels, including voltage-gated calcium and potassium channels.
Research has shown that procaine can inhibit the opening of Ca2+ channels and the release of Ca2+ from intracellular stores. nih.gov This effect has been observed in vascular and intestinal smooth muscles, where procaine was found to inhibit the increase in 45Ca2+ uptake induced by various stimuli. nih.gov The inhibitory effect on high K+-induced contractions was found to be antagonized by external Ca2+, further suggesting an interaction with calcium channels. nih.gov
Procaine also demonstrates inhibitory action on certain potassium channels. Specifically, it has been shown to block wild-type and mutated HERG (human Ether-à-go-go-Related Gene) potassium channels in a concentration-, voltage-, and state-dependent manner. This blockade occurs with an IC50 of 34.79 μM for the wild-type channel. The interaction is thought to involve the helix residues Y652 and F656 in the S6 transmembrane domain of the channel.
Interactions with Neurotransmitter Receptors and Systems
NMDA Receptor Antagonism
Procaine acts as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. nih.gov This has been demonstrated in studies on dissociated mouse hippocampal pyramidal neurons, where procaine produced a reversible and concentration-dependent inhibition of NMDA-induced currents. nih.gov The half-maximal inhibition (IC50) for this effect was determined to be 0.296 mM. nih.govabmole.com The inhibition by procaine exhibits voltage dependence, being more effective at negative membrane potentials, which suggests a channel-blocking mechanism. nih.gov This antagonism of NMDA receptors may contribute to the analgesic properties of procaine beyond its local anesthetic effects.
Nicotinic Acetylcholine (B1216132) Receptor Modulation
Procaine has been shown to inhibit the function of the nicotinic acetylcholine receptor (nAChR). nih.gov Studies using whole-cell voltage-clamp techniques on nAChRs expressed in Xenopus laevis oocytes have demonstrated a reversible inhibition of agonist-induced currents by procaine. nih.gov The IC50 for this inhibition is approximately 45.5 μM. abmole.com The inhibitory effect of procaine on nAChRs is voltage-dependent, with the inhibition being more pronounced at more negative transmembrane holding potentials. nih.gov This suggests that procaine's interaction with the nAChR involves a site within the ion channel pore. Furthermore, the postsynaptic blocking action of procaine at the neuromuscular junction is largely attributed to a significant shortening of the initial high-intensity phase of the end-plate conductance change. nih.gov
| Parameter | Value | Receptor/Channel |
| IC50 | 60 μM | Sodium Channel |
| IC50 | 0.296 mM | NMDA Receptor |
| IC50 | 45.5 μM | Nicotinic Acetylcholine Receptor |
| IC50 | 34.79 μM | HERG Potassium Channel |
| KD | 1.7 μM | 5-HT3 Receptor |
Modulation of Dopamine (B1211576), Norepinephrine, and Glutamate (B1630785) Systems
This compound demonstrates a capacity to modulate several key neurotransmitter systems beyond its primary local anesthetic action. Research indicates that procaine interacts with transporters for dopamine (DA) and norepinephrine (NE), with affinity values of 104 mM and 217 mM, respectively. neuraltherapy.gr This suggests a potential to influence the reuptake and synaptic availability of these crucial catecholamines involved in mood, attention, and reward pathways.
Furthermore, procaine has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. drugbank.comflarer.chnih.gov The affinity for glutamate receptors is in the range of 1 mM. neuraltherapy.gr By antagonizing NMDA receptors, procaine can modulate excitatory neurotransmission in the brain, which may contribute to its effects on the central nervous system.
Cholinergic Mechanisms in Limbic System Activation
A significant aspect of this compound's pharmacodynamics is its interaction with the cholinergic system, particularly within the limbic structures of the brain. Intravenous administration of procaine has been observed to selectively activate limbic and paralimbic regions, inducing emotional and sensory experiences. umd.edupsychiatryonline.org This activation is thought to be mediated, in part, through its high affinity for muscarinic cholinergic receptors. neuraltherapy.grumd.edu
Studies have shown that procaine has a preferential affinity for the M2 subtype of muscarinic receptors, which are prominently located in key limbic areas such as the amygdala and hippocampus. neuraltherapy.gr The interaction of procaine with these M2 receptors could lead to enhanced firing and bursting activity in these limbic regions. neuraltherapy.gr This is supported by findings that muscarinic agonists can induce effects similar to procaine, and muscarinic antagonists can inhibit procaine-induced kindling. neuraltherapy.gr The robust activation of anterior paralimbic regions by procaine, which have significant cholinergic connections, further underscores the importance of cholinergic mechanisms in its limbic-activating effects. neuraltherapy.gr
Effects on Cellular Membrane Dynamics and Lipid Bilayers
This compound exerts notable effects on the dynamics of cellular membranes and lipid bilayers. As an anesthetic agent, it is known to bind to membrane constituents and interact with membrane phospholipids. nih.govd-nb.info These interactions lead to concentration-dependent changes in the physical properties of the membrane.
Influence on Membrane Fluidity and Integrity
This compound has been shown to induce changes in membrane fluidity. nih.govd-nb.info By intercalating into the lipid bilayer, procaine can disrupt the ordered packing of phospholipid acyl chains, thereby increasing the fluidity of the membrane. lew.ro This effect is dependent on the concentration of procaine. Studies using fluorescence spectroscopy on isolated unsealed human erythrocyte membranes have indicated that procaine interacts with the polar groups of the phospholipid bilayer rather than the hydrophobic acyl chains. researchgate.net While procaine can enhance membrane fluidity, it has been observed that at the highest surface pressures, procaine molecules can be squeezed out from a dipalmitoyl phosphatidylcholine (DPPC) monolayer, which then helps to stabilize the condensed monolayer membrane. lew.ro
Enzyme Modulation and Metabolic Pathway Regulation
This compound and its metabolites have been shown to modulate the activity of various enzymes and regulate key metabolic pathways. One of the significant effects is on cholesterol biosynthesis, where procaine has been reported to exhibit a "statin-like" action by regulating 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol synthesis pathway. nih.govresearchgate.net
Furthermore, procaine has been observed to influence monoamine oxidase (MAO) activity. nih.govd-nb.info In animal studies, orally administered this compound was found to enhance the ratio of acetyl coenzyme A to coenzyme A in the liver and, to a lesser extent, in the cerebellum, indicating an impact on intermediary metabolism. d-nb.info Procaine has also been shown to inhibit phospholipase A2, an enzyme involved in lipolysis and membrane trafficking. researchgate.netnih.gov
Table 1: this compound Interactions with Neurotransmitter Systems
| Neurotransmitter System | Target | Action | Affinity |
|---|---|---|---|
| Serotonergic | 5-HT3 Receptor | Antagonist | 0.1–10 mM |
| Dopaminergic | Dopamine Transporter | Interaction | 104 mM |
| Noradrenergic | Norepinephrine Transporter | Interaction | 217 mM |
| Glutamatergic | NMDA Receptor | Antagonist | 1 mM |
| Cholinergic | M2 Muscarinic Receptor | Agonist-like activity | High |
Table 2: Effects of this compound on Cellular Membranes
| Membrane Property | Effect | Mechanism |
|---|---|---|
| Fluidity | Increases | Intercalates into the lipid bilayer, disrupting phospholipid packing. |
| Integrity | Stabilizes condensed monolayers at high pressure | Molecules are expelled from the monolayer, leading to stabilization. |
| Lipid Rafts | Disrupts | Interacts with and disrupts the ordered packing of lipids within these microdomains. |
Table 3: Enzyme and Metabolic Pathway Modulation by this compound
| Enzyme / Pathway | Effect |
|---|---|
| HMG-CoA Reductase | Regulation (Inhibition) |
| Monoamine Oxidase (MAO) | Modulation of activity |
| Phospholipase A2 | Inhibition |
| Intermediary Metabolism | Enhances Acetyl-CoA/CoA ratio |
Cholinesterase Inhibition and Related Implications
This compound's interaction with cholinesterases, particularly butyrylcholinesterase (BuChE), is a key aspect of its metabolism and pharmacodynamic profile. Procaine acts as a competitive inhibitor of serum cholinesterase (BuChE). nih.gov This inhibition is significant as the metabolism of procaine, an ester-type local anesthetic, is primarily carried out in the plasma by BuChE through hydrolysis. This process breaks procaine down into para-aminobenzoic acid (PABA) and diethylaminoethanol.
The kinetics of procaine hydrolysis by BuChE have been characterized, with a Michaelis constant (Km) value of 1.73 x 10⁻⁴ mol/L and a maximum velocity (Vmax) of 1.62 x 10⁻⁶ mol/L/min. nih.gov The inhibitory effect of other substances on the enzymatic cleavage of procaine has also been studied. For instance, acetylcholine bromide and choline chloride have been shown to inhibit this process, with IC50 values of 6.24 x 10⁻³ mol/L and 2.94 x 10⁻⁴ mol/L, respectively. nih.gov
In contrast to its effect on BuChE, procaine is a poor inhibitor of acetylcholinesterase (AChE). nih.gov This differential inhibition highlights the selectivity of procaine for the serum cholinesterase. The probable mechanism of inhibition involves procaine binding to the main anionic site of the BuChE enzyme. nih.gov
Kinetic Parameters of Procaine and Butyrylcholinesterase Interaction
| Parameter | Value | Substance |
|---|---|---|
| Km (Michaelis constant) | 1.73 x 10⁻⁴ mol/L | Procaine (Substrate for BuChE) |
| Vmax (Maximum velocity) | 1.62 x 10⁻⁶ mol/L/min | Procaine (Substrate for BuChE) |
| IC50 | 6.24 x 10⁻³ mol/L | Acetylcholine bromide (Inhibitor of procaine cleavage) |
| IC50 | 2.94 x 10⁻⁴ mol/L | Choline chloride (Inhibitor of procaine cleavage) |
Cytosolic Phospholipase A2 Inhibition
This compound has been shown to exert inhibitory effects on phospholipase A2 (PLA2) enzymes. Specifically, it can inhibit intracellular PLA2. nih.gov Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in inflammatory processes as it initiates the production of various inflammatory mediators by hydrolyzing membrane phospholipids to release arachidonic acid. nih.gov
DNA (Cytosine-5)-Methyltransferase Inhibition and Epigenetic Modifications
A significant aspect of this compound's molecular action is its role as a non-nucleoside inhibitor of DNA methylation. aacrjournals.org This epigenetic modification is crucial for gene regulation, and its dysregulation is a hallmark of various diseases, including cancer. Procaine inhibits DNA (cytosine-5)-methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns during cell division. nih.gov
This demethylating activity can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation of their promoter regions. aacrjournals.org For example, procaine can demethylate the hypermethylated CpG island in the promoter region of the RARβ2 gene, thereby restoring its expression. aacrjournals.org
Dissociation Constants (Kd) of Procaine with Different DNA Structures
| DNA Type | Dissociation Constant (Kd) in μM |
|---|---|
| Unmethylated single-stranded DNA | Data not specified |
| Unmethylated double-stranded DNA | Data not specified |
Modulation of Intracellular Signaling Cascades
Impact on Second Messenger Systems
This compound can modulate intracellular signaling cascades by influencing second messenger systems, particularly those involving calcium ions (Ca²⁺). The regulation of intracellular Ca²⁺ concentration is vital for numerous cellular processes. Procaine has been observed to affect calcium flux in adipocytes, where it decreases the efflux of calcium. nih.gov This suggests an alteration of intracellular free calcium. nih.gov
Furthermore, in adipose tissue homogenates, increasing the free calcium concentration from 10⁻⁸ to 10⁻³ M leads to an increase in the "I" form of glycogen synthetase activity. nih.gov Procaine's ability to increase this activity is thought to be mediated through its effects on intracellular calcium, a mechanism that may be independent of or complementary to effects on cyclic AMP (cAMP) levels. nih.gov The cAMP pathway is a ubiquitous second messenger system that regulates a wide array of cellular functions, including cell growth, differentiation, and gene expression. researchgate.netnih.gov While procaine's actions appear to intersect with calcium signaling, its direct and detailed impact on the cAMP pathway itself is less clearly defined.
Gene Expression and Protein Synthesis Regulation
The epigenetic modifications induced by this compound have direct consequences on gene expression. By inhibiting DNMT1 and causing DNA demethylation, procaine can reactivate the transcription of previously silenced genes. aacrjournals.org This is a critical mechanism for its potential therapeutic effects, particularly in oncology, where the silencing of tumor suppressor genes is a common event. The restored expression of genes like RARβ2 is a direct result of procaine's influence on the epigenetic landscape of the cell. aacrjournals.org
Beyond its epigenetic effects, procaine can also influence the synthesis of RNA and proteins. In studies involving in vitro viral infections, treatment with this compound has been shown to cause a delay in both viral RNA and protein synthesis in A549 cells. nih.gov This suggests that procaine can interfere with the cellular machinery responsible for transcription and translation.
Furthermore, the expression of immediate-early genes, such as c-fos and jun B, which encode for transcription factors that regulate the expression of other genes, can be modulated by substances that affect neuronal activity. For example, cocaine, which shares some neurochemical pathways with local anesthetics, has been shown to induce the coordinate expression of c-fos and jun B mRNAs in the striatum. csic.es This highlights a potential pathway through which procaine could indirectly influence broader patterns of gene expression and, consequently, protein synthesis.
Pharmacokinetics and Biotransformation Research
Absorption and Distribution Studies
The initial phases of procaine (B135) hydrochloride's journey involve its absorption into the bloodstream and subsequent distribution to various tissues.
The ability of procaine hydrochloride to cross biological membranes is a critical determinant of its anesthetic activity. As a weakly basic drug, its permeability is significantly influenced by the pH of the surrounding environment. heraldopenaccess.useuropa.eu In its non-ionized, lipid-soluble form, it can more readily penetrate the lipid bilayers of nerve cell membranes to reach its site of action on voltage-gated sodium channels. heraldopenaccess.usdrugbank.com Studies on model membranes, such as those of human erythrocytes, have shown that procaine interacts with the polar head groups of the phospholipid bilayer. researchgate.net This interaction perturbs the membrane structure, influencing its permeability. researchgate.net The transport of drugs like procaine across these barriers is a complex process that can occur through passive diffusion or active transport mechanisms, depending on the drug's physicochemical properties and the nature of the barrier. nih.gov
Once in the bloodstream, this compound interacts with plasma proteins. Approximately 15% to 20% of the drug reversibly binds to these proteins. pfizer.com The primary binding protein for many drugs in the plasma is human serum albumin (HSA). itmedicalteam.pl Spectroscopic studies have investigated the interaction between this compound and HSA, revealing a weak binding affinity. itmedicalteam.pl The binding constant (k) for this interaction has been calculated to be in the range of (1.115-1.156) × 10³ M⁻¹ at 293 K. itmedicalteam.pl This binding is a dynamic process, with both static and dynamic quenching mechanisms contributing to the interaction. itmedicalteam.pl The extent of protein binding can influence the drug's distribution and availability to target tissues, as only the unbound fraction is pharmacologically active. msdmanuals.com In horses, it has been observed that procaine is about 45% bound to equine plasma protein. uky.edu
This compound exhibits limited distribution and tissue uptake, contributing to its relatively short duration of action. chemicalbook.comd-nb.info Upon entering the systemic circulation, it is distributed to various body tissues, with higher concentrations found in highly perfused organs like the liver, lungs, heart, and brain. nih.gov The apparent volume of distribution (Vd) for procaine, a theoretical volume that represents the extent of its distribution in the body, has been investigated. pfizer.comunil.ch In horses, the Vd has been reported to be approximately 2 liters per kilogram of body weight, with a half-time of about five minutes. pfizer.com Another study in horses calculated the apparent volume of distribution at steady state (Vd(ss)) to be 6.71 liters/kg. uky.edu A high Vd suggests that the drug is extensively distributed into tissues, while a low Vd indicates it is largely confined to the plasma. msdmanuals.comnih.gov Studies in mice have shown that procaine can accumulate in the kidneys. d-nb.info
| Parameter | Value | Species | Reference |
| Plasma Protein Binding | 15-20% | Human | pfizer.com |
| Plasma Protein Binding | ~45% | Horse | uky.edu |
| Binding Constant (k) to HSA | (1.115-1.156) × 10³ M⁻¹ | Human | itmedicalteam.pl |
| Volume of Distribution (Vd) | ~2 L/kg | Horse | pfizer.com |
| Volume of Distribution at Steady State (Vd(ss)) | 6.71 L/kg | Horse | uky.edu |
| Distribution Half-life (t1/2α) | 2.49 ± 0.36 minutes | Human | chemicalbook.comd-nb.info |
| Elimination Half-life (t1/2β) | 7.69 ± 0.99 minutes | Human | chemicalbook.comd-nb.info |
Metabolic Pathways and Metabolite Characterization
The pharmacological effects of this compound are terminated by its rapid metabolism in the body.
The primary metabolic pathway for this compound is rapid hydrolysis by plasma esterases, particularly pseudocholinesterase (also known as butyrylcholinesterase). drugbank.comchemicalbook.comwikipedia.orgnih.gov This enzymatic breakdown occurs quickly in the plasma, leading to a short elimination half-life of approximately 7.7 minutes. chemicalbook.comnih.gov In vitro studies using equine blood have demonstrated that plasma esterases hydrolyze procaine with a half-life of about 7.5 minutes. nih.gov In addition to plasma, procaine can also be hydrolyzed in various organs, including the liver, by microsomal carboxylesterases. chemicalbook.comd-nb.inforesearchgate.net However, it has been noted that in greyhound dogs, the hydrolysis of procaine by plasma esterases does not occur to a significant extent. europa.eu
The hydrolysis of this compound yields two primary metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). chemicalbook.comd-nb.infonih.gov These metabolites are not inert and possess their own biological activities.
PABA is excreted by the kidneys, with about 80% appearing in the urine either unchanged or in a conjugated form. europa.eu It has been suggested that PABA may have antihistamine and membrane-stabilizing properties. heraldopenaccess.us
DEAE also exhibits pharmacological activity, including local anesthetic effects, although it is less potent than the parent compound, procaine. europa.euchemicalbook.comnih.gov Studies have shown that DEAE can inhibit compound action potentials in nerve fibers in a dose-dependent manner. nih.gov Furthermore, DEAE is thought to have anti-inflammatory properties by inhibiting fatty acid amide hydrolase. heraldopenaccess.us Only about 30% of the DEAE formed is recovered in the urine, with the remainder undergoing further metabolic degradation. europa.eu A proposed second stage of procaine metabolism involves the potential conversion of DEAE to ethanolamine, which is a precursor for the synthesis of important membrane phospholipids. chemicalbook.com
| Metabolite | Biological Activity | Reference |
| Para-aminobenzoic acid (PABA) | Antihistamine, membrane stabilizer | heraldopenaccess.us |
| Diethylaminoethanol (DEAE) | Local anesthetic, anti-inflammatory | heraldopenaccess.useuropa.euchemicalbook.comnih.gov |
Factors Influencing Metabolic Stability
The metabolic stability of this compound is not absolute and is influenced by several key physicochemical factors, primarily temperature, pH, and humidity. As an ester-type local anesthetic, its molecular integrity is susceptible to hydrolysis, a process accelerated under certain conditions.
Research has demonstrated a direct correlation between increased temperature and humidity and the degradation of this compound. smmu.edu.cn In a stability study where this compound injection was stored at 40±2°C with a relative humidity of 75%±5%, a significant breakdown was observed over a six-month period. smmu.edu.cn The concentration of this compound decreased by approximately 10%, while its primary degradation product, para-aminobenzoic acid (PABA), increased by 412.89%. smmu.edu.cn This confirms that exposure to humid and warm environments compromises the compound's stability. smmu.edu.cnncats.io
The pH of the solution is another critical factor. Procaine is susceptible to hydrolysis in aqueous solutions, and the rate of this degradation is pH-dependent. heraldopenaccess.usnih.gov In a buffered cardioplegia solution with a pH between 7.3 and 7.6, procaine was found to degrade to 90% of its initial concentration in approximately two days at room temperature. nih.gov Refrigeration slowed this process, extending the time to 11 days. nih.gov This underscores the importance of pH and temperature in maintaining the potency of this compound in solutions. It has been noted that adding an alkaline substance like sodium bicarbonate can influence the degradation process, as the conversion of procaine to its metabolites is affected by the alkalinity of the environment. heraldopenaccess.usscivisionpub.com
Biologically, the most significant factor influencing its metabolic stability is the presence of plasma esterases. ncats.iodrugbank.comwikipedia.org Procaine is rapidly metabolized in the plasma via hydrolysis, a reaction catalyzed by the enzyme pseudocholinesterase. ncats.iodrugbank.comwikipedia.org This enzymatic breakdown into para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE) is the primary pathway of its biotransformation, making the activity of these esterases a crucial determinant of procaine's short half-life in the body. drugbank.comwikipedia.org
Table 1: Stability of this compound Injection at 40°C and 75% Relative Humidity
| Time (Months) | Change in Procaine HCl Content (%) | Change in p-Aminobenzoic Acid (PABA) Content (%) |
| 0 | 0 | 0 |
| 2 | - | - |
| 4 | - | - |
| 6 | -10% | +412.89% |
| Data derived from a study on this compound injection stability. smmu.edu.cn |
Excretion Pathways and Clearance Mechanisms
The clearance of this compound from the body is a rapid process, primarily handled by the renal system. europa.eu Following its rapid hydrolysis in the plasma into its main metabolites, para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE), these byproducts are eliminated from the bloodstream predominantly through the kidneys and excreted in the urine. drugbank.comeuropa.eu
The excretion patterns of its two main metabolites differ significantly. europa.eu Para-aminobenzoic acid is efficiently cleared, with approximately 80% of it being excreted in the urine. europa.eunih.gov This portion may be in its original form or as a conjugated molecule. europa.eunih.gov In contrast, diethylaminoethanol is less directly excreted; only about 30% of it is recovered in the urine. europa.eu The remaining portion undergoes further metabolic degradation before its eventual elimination. europa.eunih.gov
Table 2: Urinary Excretion of this compound Metabolites
| Metabolite | Percentage Recovered in Urine | Notes |
| para-aminobenzoic acid (PABA) | ~80% | Excreted unchanged or in conjugated form. europa.eunih.gov |
| diethylaminoethanol (DEAE) | ~30% | The remainder undergoes further metabolic degradation. europa.eu |
The primary route for the elimination of procaine and its metabolites is via the kidneys. europa.eupfizer.com The process of renal elimination involves two main mechanisms: glomerular filtration and active tubular secretion. pfizer.compharmacylibrary.com While both contribute to clearance, active tubular secretion is a particularly significant pathway for procaine. nih.govnih.gov
Neurophysiological and Electrophysiological Research
Effects on Nerve Impulse Conduction and Action Potential Propagation
Procaine (B135) hydrochloride's primary mechanism as a local anesthetic lies in its ability to block the generation and conduction of nerve impulses. nih.gov It achieves this by interfering with the fundamental processes of nerve cell depolarization and repolarization, which are essential for the creation of action potentials. chemicalbook.com
The compound binds to and inhibits voltage-gated sodium channels within the neuronal cell membrane. nih.govtargetmol.comncats.io These channels are critical for the influx of sodium ions that initiate an action potential. patsnap.com By blocking these channels, procaine hydrochloride prevents the necessary ionic flux, thereby increasing the electrical excitation threshold of the nerve. nih.govtargetmol.com This action reduces the rate of rise of the action potential and ultimately slows or completely halts its propagation along the nerve fiber, resulting in a loss of sensation. nih.govtargetmol.comnih.gov
The process is reversible, with normal nerve function returning as the drug is metabolized. patsnap.com The non-ionized, lipid-soluble form of procaine penetrates the neuronal membrane, and once inside the cytoplasm, the ionized form binds to the sodium channels. patsnap.com The order of nerve function loss is typically pain, followed by temperature, touch, proprioception, and finally, skeletal muscle tone. nih.gov
| Feature | Description | Source(s) |
| Primary Target | Voltage-gated sodium channels | nih.govtargetmol.comncats.io |
| Mechanism | Blocks sodium ion influx | patsnap.com |
| Effect on Action Potential | Increases excitation threshold, reduces rate of rise, slows propagation | nih.govtargetmol.comnih.gov |
| Result | Inhibition of nerve impulse conduction and loss of sensation | nih.govchemicalbook.com |
Modulation of Synaptic Transmission
Beyond its direct effects on action potential propagation, this compound also modulates synaptic transmission. Research indicates that it can influence the release of neurotransmitters and interact with various postsynaptic receptors.
Procaine has been shown to inhibit the release of acetylcholine (B1216132) from the presynaptic membrane, which can lead to a degree of neuromuscular blockade. bloomtechz.com Furthermore, it has demonstrated the ability to bind to or antagonize nicotinic acetylcholine receptors, the 5-HT3 (serotonin) receptor-ion channel complex, and N-methyl-D-aspartate (NMDA) receptors. targetmol.comncats.iodrugbank.com This interaction with multiple receptor systems highlights a broader impact on synaptic communication than solely blocking sodium channels.
In animal studies, intravenous procaine has been observed to facilitate the transmission of evoked excitatory activity from the amygdala to the ventromedial hypothalamus, although this effect occurred with a significant delay after injection. biocrick.comnih.gov Conversely, it did not affect activity evoked in the ventral hippocampus, nucleus accumbens, or temporal cortex by amygdala stimulation. nih.gov This suggests a degree of selectivity in its modulation of synaptic pathways within the limbic system. nih.gov
Impact on Central Nervous System Excitability
When absorbed systemically, this compound can have significant effects on the central nervous system (CNS), often characterized by a biphasic response of stimulation followed by depression. nih.gov
Limbic System Activation and Deactivation
A notable effect of systemic this compound is the selective activation of limbic and paralimbic structures. nih.govpsychiatryonline.org Positron Emission Tomography (PET) studies in human volunteers have demonstrated that intravenous procaine induces bilateral activation of the anterior cingulate gyrus, insular cortex, and the amygdala/parahippocampal gyri region. psychiatryonline.org This activation is associated with a range of emotional and visceral experiences. nih.govpsychiatryonline.org
Conversely, areas of deactivation have also been observed, including the left inferior parietal lobule, right thalamus, and bilateral cerebellum. psychiatryonline.org The mechanism for this selective limbic activation is not fully understood but may be related to the distribution of specific receptors, such as mu-opiate and acetylcholine receptors, within these brain regions. psychiatryonline.org Animal studies in cats have shown clear, dose-related increases in cellular activity in the amygdala and ventral hippocampus following intravenous procaine administration. nih.gov
Electrophysiological Markers of Brain Activity (e.g., EEG, Omega Band Activity)
This compound administration has been shown to induce specific changes in electroencephalogram (EEG) patterns, particularly in high-frequency bands. Research has focused on "omega" band activity (typically defined as 30-50 Hz or 31-55 cps), which is considered a marker for limbic system excitation. nih.govresearchgate.net
Studies in cats have demonstrated that procaine selectively increases omega band activity in the amygdala and temporal cortex in a dose-dependent manner, which correlates with increased amygdaloid neural activity. biocrick.comnih.gov In humans, a diagnostic procedure has been developed using procaine-activated EEG to evaluate for omega band activity in the anterior temporal leads, which may help identify patients responsive to certain treatments. nih.govpsychiatryonline.org The increases in occipital and temporal omega activity after procaine administration have been found to positively correlate with increases in regional cerebral blood flow (rCBF) in the amygdala and its efferent pathways, further supporting the link between this EEG marker and limbic activation. nih.gov
Effects on Theta Rhythms and Arousal
This compound has also been shown to influence hippocampal theta rhythms, which are associated with arousal, attention, and memory processes. heraldopenaccess.us
In a study involving fear-conditioned rats, local injection of procaine into the ventral tegmental area (VTA) temporarily suppressed a conditioned avoidance response. nih.gov This behavioral change was accompanied by a decrease in the signal power of the hippocampal theta rhythm during periods of immobility linked to arousal and attention. nih.gov This finding suggests that the temporal inactivation of neuronal activity in the VTA by procaine can affect hippocampal theta rhythms related to attentional states. nih.gov Another study demonstrated that infusion of procaine into the medial septal nucleus abolished wheel-running behavior and hippocampal theta field activity that was induced by electrical stimulation of the posterior hypothalamus in rats. jneurosci.org
Peripheral Nerve Blockade at the Cellular and Subcellular Level
The primary clinical application of this compound is peripheral nerve blockade, which is achieved through its actions at the cellular and subcellular levels. nih.govpatsnap.com Local anesthetics like procaine are inherently toxic to neurons to a degree, as they disrupt signal transmission and can affect cell membrane and subcellular proteins. researchgate.net
Studies on Neuronal Calcium Homeostasis
This compound's influence on neuronal function extends to the intricate regulation of intracellular calcium (Ca2+), a ubiquitous second messenger vital for numerous cellular processes. nih.govaimsciences.org Research in neurophysiology and electrophysiology has explored the mechanisms by which this compound affects neuronal calcium homeostasis, revealing its interaction with intracellular calcium stores and its ability to modulate calcium levels under pathological conditions.
Detailed research findings indicate that this compound plays a significant role in maintaining the stability of neuronal calcium. nih.gov One of its recognized mechanisms involves the inhibition of Ca2+ release from intracellular stores, specifically through its action on ryanodine (B192298) receptors. nih.gov In a study conducted on hippocampal slices from gerbils, the application of caffeine (B1668208) was used to trigger Ca2+ release from these intracellular stores, leading to a marked increase in intracellular Ca2+ concentration. nih.gov The subsequent introduction of procaine at a concentration of 100 µmol/L resulted in a 12% reduction in this caffeine-evoked Ca2+ elevation, demonstrating its inhibitory effect on this pathway. nih.gov
Further electrophysiological studies on individual sarcoplasmic reticulum Ca2+ release channels have provided a more detailed understanding of this inhibitory action. selleckchem.comnih.gov It was found that procaine blocks these channels, but not by altering the single-channel conductance or the mean open times. selleckchem.comnih.gov Instead, procaine significantly increases the duration of the longest closed time of the channel. selleckchem.comnih.gov This suggests that this compound selectively interacts with a closed state of the Ca2+ release channel, thereby preventing its opening and subsequent calcium release. nih.gov
This compound has also demonstrated a capacity to preserve neuronal calcium homeostasis in the face of cytotoxic insults. nih.gov In a study involving cyanide intoxication in mice, which is known to disrupt cellular function and elevate brain calcium levels, this compound pretreatment was shown to be protective. nih.gov Administration of potassium cyanide significantly increased the total calcium level in the whole brain from a baseline of 28.37 ± 0.75 mg/g dry weight to 48.05 ± 1.06 mg/g. nih.gov Pretreatment with this compound successfully prevented this pathological increase. nih.gov This finding supports the hypothesis that a key aspect of procaine's neuroprotective mechanism is its ability to inhibit excessive neuronal calcium influx and maintain calcium homeostasis. nih.gov In addition to its effects on intracellular stores, procaine has been identified as a blocker of calcium-activated potassium channels, further highlighting its multifaceted interaction with calcium-dependent signaling pathways in neurons. drugbank.com
Interactive Data Table: Effects of this compound on Neuronal Calcium Parameters
| Research Focus | Experimental Model | Key Finding | Quantitative Data | Source(s) |
| Cytotoxic Insult | Cyanide-intoxicated mice | Prevention of whole-brain calcium increase | Prevented an increase from 28.37 mg/g to 48.05 mg/g | nih.gov |
| Intracellular Ca2+ Release | Gerbil hippocampal neurons | Inhibition of caffeine-induced Ca2+ release | 12% decrease in Ca2+ concentration with 100 µmol/L procaine | nih.gov |
| Ca2+ Channel Gating | Sarcoplasmic reticulum Ca2+ release channels | Blockade of Ca2+ release channels | 0.5 mM procaine increases the longest closed time of the channel | selleckchem.com |
Toxicology and Safety Pharmacology Investigations
Molecular and Cellular Mechanisms of Toxicity
Procaine (B135) hydrochloride's toxic effects are primarily an extension of its pharmacological actions on ion channels and cellular membranes, manifesting predominantly in the cardiovascular and central nervous systems.
The cardiotoxicity of procaine hydrochloride is a significant concern, particularly at high concentrations. The primary mechanism involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action decreases the maximum rate of depolarization of the cardiac action potential, slows conduction velocity, and prolongs the effective refractory period. scbt.comnih.gov These electrophysiological changes can lead to myocardial depression, characterized by a weakening of the heart muscle's contractility, and can culminate in cardiac arrest. nih.govwikipedia.org
At the molecular level, procaine's interaction with cardiac sodium channels is voltage-dependent, showing a higher affinity for open or inactivated channels. This results in a use-dependent block, where the effect is more pronounced at higher heart rates. By blocking sodium influx, procaine reduces the excitability of myocardial tissue. scbt.com While this is the basis of its antiarrhythmic properties, excessive blockade can lead to severe conduction disturbances, such as heart block. ej-med.org
A comparison of the cardiotoxic potential of different local anesthetics has been a subject of research. The table below summarizes key findings from a study comparing the effects of various local anesthetics on cardiac function.
Table 1: Comparative Cardiotoxicity of Local Anesthetics
| Local Anesthetic | Relative Cardiotoxicity | Primary Mechanism of Cardiotoxicity | Reference |
|---|---|---|---|
| Procaine | Lower | Blockade of sodium channels, decreased myocardial contractility | researchgate.net |
| Lidocaine (B1675312) | Moderate | Blockade of sodium channels, potential for CNS toxicity | researchgate.net |
| Bupivacaine (B1668057) | Higher | Potent blockade of sodium channels, high affinity for cardiac tissue | researchgate.net |
The neurotoxic effects of this compound are primarily manifested as central nervous system (CNS) excitation, which can progress to seizures. The underlying mechanism involves the disruption of the balance between excitatory and inhibitory neurotransmission in the brain. copbela.org Procaine's primary action is the blockade of voltage-gated sodium channels in neurons, which depresses neuronal activity. nih.govwikipedia.org This depression of inhibitory pathways can lead to a state of CNS hyperexcitability, resulting in symptoms like restlessness, tremors, and, at higher concentrations, convulsions. nih.govwikipedia.org
Animal studies have indicated that procaine administration can lead to an increase in the levels of neurotransmitters such as dopamine (B1211576) and serotonin (B10506) in the brain, which may contribute to its neuroexcitatory effects. wikipedia.org The induction of seizures is a dose-dependent phenomenon. nih.gov The initial signs of CNS toxicity often include dizziness and nervousness, which can escalate to more severe neurological symptoms. nih.govwikipedia.org
Research has shown that the neurotoxic effects of local anesthetics can be influenced by their interaction with various neurotransmitter systems. For instance, the manipulation of brain amines has been shown to alter the convulsive thresholds for local anesthetics. The table below presents findings from a study on the interaction of procaine with brain amines.
Table 2: Effect of Brain Amine Manipulation on Procaine-Induced Convulsions
| Neurotransmitter System | Effect on Procaine Convulsant Dose | Implication | Reference |
|---|---|---|---|
| Dopamine Depletion | Decreased convulsant dose | Suggests a role for dopamine in modulating procaine's neurotoxicity | nih.gov |
| Serotonin Depletion | No significant change | Suggests a lesser role for serotonin in procaine-induced convulsions compared to other local anesthetics | nih.gov |
While the primary toxicities of this compound are cardiotoxicity and neurotoxicity, effects on other organs have been investigated, particularly the liver and kidneys.
Hepatotoxicity: Evidence for direct, significant hepatotoxicity of this compound at therapeutic concentrations is limited. However, some studies have suggested the potential for liver injury, especially with high doses or prolonged use. In animal feeding trials, acute necrosis of the liver was observed in some dogs. scbt.com The mechanism of potential hepatotoxicity is not well-elucidated but may be related to oxidative stress and mitochondrial dysfunction. nih.govmdpi.com Some in vitro studies on human hepatic cell lines have explored the cytotoxic effects of various compounds, providing a framework for assessing potential hepatotoxicity. mdpi.com
Nephrotoxicity: Similar to hepatotoxicity, direct nephrotoxicity from this compound alone is not a prominent feature. However, research has explored its interaction with known nephrotoxic agents like the chemotherapy drug cisplatin. Studies in rats have shown that this compound can mitigate the nephrotoxicity induced by cisplatin. news-medical.net The proposed mechanism involves the accumulation of procaine in the kidneys and its coordination with cisplatin, forming a less toxic compound. nih.gov This suggests that procaine can influence renal metabolic pathways and enzyme activities. news-medical.net
In Vitro Cytotoxicity Assessments
In vitro cytotoxicity studies of this compound have been conducted on various cell lines, often in the context of cancer research due to its observed effects on cell proliferation and DNA methylation. frontiersin.org However, these studies also provide insights into its general cytotoxic potential.
In human cancer cell lines, such as breast cancer (MCF-7) and colon cancer cells, procaine has demonstrated growth-inhibitory effects and the ability to induce apoptosis (programmed cell death). frontiersin.orgej-med.org The mechanisms underlying these effects are thought to involve the inhibition of DNA methyltransferases, leading to the reactivation of tumor suppressor genes. ej-med.org
Studies on non-neoplastic cell lines have also been performed. For example, in non-neoplastic oesophageal epithelial cells (HET-1A), this compound showed a lack of cytotoxicity in a clonogenic assay, suggesting a degree of selectivity in its effects. ej-med.orgd-nb.info In contrast, at high concentrations (12, 15, and 20 mM), procaine was found to be neurotoxic to human neuroblastoma SH-SY5Y cells, inducing mitochondrial dysfunction, oxidative stress, and apoptosis. europa.eu This highlights the dose-dependent nature of its cytotoxic effects.
The table below summarizes findings from in vitro cytotoxicity studies of this compound on different cell lines.
Table 3: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| MCF-7 | Human Breast Cancer | Growth inhibition, apoptosis | DNA demethylation | frontiersin.org |
| HCT116 | Human Colon Cancer | Inhibition of cell migration | Inhibition of mitochondrial function | ej-med.org |
| HET-1A | Non-neoplastic Oesophageal Epithelial | Lack of cytotoxicity in clonogenic assay | - | ej-med.orgd-nb.info |
| SH-SY5Y | Human Neuroblastoma | Neurotoxicity at high concentrations | Mitochondrial dysfunction, oxidative stress | europa.eu |
Mechanisms of Allergic and Hypersensitivity Reactions
Allergic reactions to this compound, although rare, are a recognized safety concern. nih.govwikipedia.org The primary mechanism is not typically a direct reaction to the procaine molecule itself, but rather to its metabolite, para-aminobenzoic acid (PABA). nih.govwikipedia.org Procaine is an ester-type local anesthetic and is hydrolyzed in the plasma by the enzyme pseudocholinesterase, yielding PABA and diethylaminoethanol. nih.gov
PABA is a known allergen and can elicit a hypersensitivity reaction in sensitized individuals. wikipedia.org These reactions are typically Type IV (delayed-type) hypersensitivity reactions, manifesting as contact dermatitis. chemicalbook.com However, more immediate, anaphylactoid-like symptoms can also occur, including urticaria (hives), pruritus (itching), erythema (redness), and laryngeal edema. ej-med.org It is important to note that true IgE-mediated (Type I) allergic reactions to procaine are extremely rare. wikipedia.org
Cross-sensitivity can exist between procaine and other ester-type local anesthetics, as well as with other substances containing a PABA moiety. ej-med.org
Systemic Toxicity at Elevated Concentrations
When this compound reaches high concentrations in the systemic circulation, it can lead to significant and potentially life-threatening toxicity. ej-med.org This systemic toxicity is a dose-dependent extension of its pharmacological effects on the central nervous and cardiovascular systems. nih.govchemicalbook.com
Early signs of systemic toxicity often involve the CNS and include symptoms such as yawning, restlessness, excitement, tinnitus (ringing in the ears), and a metallic taste. scbt.com As plasma concentrations rise, these can progress to tremors, muscle twitching, and eventually, generalized convulsions. scbt.com Severe CNS depression, leading to unconsciousness and respiratory arrest, can follow the excitatory phase.
Cardiovascular toxicity at elevated concentrations includes myocardial depression, leading to decreased cardiac output and hypotension. wikipedia.org ECG changes such as a prolonged PR interval, widened QRS complex, and arrhythmias can occur. ej-med.org In severe cases, profound bradycardia, ventricular fibrillation, and cardiac arrest may ensue.
The severity of systemic toxicity is influenced by the rate of absorption, the total dose administered, and the patient's individual metabolic capacity, which is dependent on the activity of plasma pseudocholinesterase. nih.govwikipedia.org
Advanced Analytical Methodologies for Research and Bioanalysis
Chromatographic Techniques for Quantitative Analysis in Biological Matrices.mdpi.comnih.govscience.gov
The accurate quantification of procaine (B135) hydrochloride and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic and metabolic studies. nih.govresearchgate.net Chromatographic techniques are the cornerstone for such analyses, offering high sensitivity, selectivity, and reproducibility. mdpi.com
HPLC-UV/DAD, LC-MS/MS, GC-MS for Procaine and Metabolites.mdpi.comnih.govscience.gov
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a widely used method for the determination of procaine hydrochloride. researchgate.net This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. as-pub.com The separated compounds are then detected by their absorbance of UV light. For instance, a study on the simultaneous assay of compounding ointment components utilized UPLC (an advanced form of HPLC) and achieved good separation of this compound with a retention time of 2.76 minutes. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the simultaneous determination of procaine and its primary metabolite, p-aminobenzoic acid (PABA). nih.govresearchgate.net In this technique, after chromatographic separation, the molecules are ionized and then fragmented. The mass spectrometer detects specific parent and daughter ions, providing a high degree of certainty in identification and quantification. nih.gov A sensitive LC-MS/MS method has been developed for the simultaneous determination of procaine and PABA, utilizing N-acetylprocainamide (NAPA) as an internal standard. nih.govresearchgate.net The method demonstrated linearity across a range from 10 nM to 5000 nM for procaine and 100 nM to 5000 nM for PABA, with intra- and inter-day relative standard deviations below 5%. nih.gov The multiple reaction monitoring (MRM) transitions used for enhanced selectivity were m/z 237→100 for procaine, m/z 138→120 for PABA, and m/z 278→205 for NAPA. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of procaine and other local anesthetics in biological fluids. nih.govoup.com This method involves the volatilization of the analyte, separation in a gaseous mobile phase, and detection by mass spectrometry. oup.com A study described the simultaneous determination of seven local anesthetics, including procaine, in human plasma and urine using GC-MS after solid-phase extraction. nih.gov The quantitation limit for procaine was approximately 100 ng/ml. nih.gov To improve sensitivity, derivatization of procaine to its heptafluorobutyryl (HFB) derivative can be performed, which has been shown to increase sensitivity by approximately 2-3 fold in GC with nitrogen-phosphorus detection (GC-NPD). oup.com
Interactive Data Table: Comparison of Chromatographic Methods for Procaine Analysis
| Technique | Detector | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Linear Range | Key Findings | Reference |
| UPLC | UV | Procaine HCl, Sulfanilamide, Tetracycline HCl | Ointment | Not Specified | 2.34x10⁻⁶ - 3.00x10⁻⁴ g/ml | Good separation of components. | researchgate.net |
| LC-MS/MS | Mass Spectrometer | Procaine, PABA | Not Specified | 10 nM (Procaine), 100 nM (PABA) | 10-5000 nM (Procaine), 100-5000 nM (PABA) | High sensitivity and selectivity for simultaneous analysis. | nih.govresearchgate.net |
| GC-MS | Mass Spectrometer | Procaine, other local anesthetics | Human Plasma, Urine | ~100 ng/ml | Not Specified | Simultaneous determination of multiple anesthetics. | nih.gov |
| GC-NPD | Nitrogen-Phosphorus | Procaine, Tetracaine, T-caine (as HFB derivatives) | Human Serum | 24-28 ng/ml | Not Specified | Derivatization enhances sensitivity. | oup.com |
Method Development and Validation for Complex Biological Samples.mdpi.comrdd.edu.iq
Developing and validating analytical methods for complex biological samples is a rigorous process governed by guidelines from bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.net This process ensures the reliability, reproducibility, and accuracy of the analytical data. psu.edu
Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. rdd.edu.iq
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. rdd.edu.iq This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. dntb.gov.uabch.ro
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dntb.gov.ua
For instance, a spectrophotometric method for determining this compound in human blood serum was validated for its precision and accuracy, with a recovery range of 99.6-99.8%. rdd.edu.iq Similarly, a bar adsorptive microextraction (BAµE) coupled with GC-MS methodology for local anesthetics in urine was validated for linearity (r² ≥ 0.9945), precision (%RSD ≤ 8.8%), and accuracy (bias % between -15.9 and 15.0%). mdpi.com
Challenges in bioanalysis often stem from the low concentrations of the drug and its metabolites, the complexity of the biological matrix, and potential interference from endogenous substances. mdpi.com Sample preparation techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often employed to clean up the sample and concentrate the analyte before analysis. nih.govresearchgate.net
Spectroscopic and Spectrometric Approaches for Interaction Studies.itmedicalteam.plnih.govalquds.edutandfonline.comjbiomeds.comresearchgate.netacs.org
Spectroscopic and spectrometric techniques are invaluable for investigating the interactions of this compound with biological macromolecules like proteins and membranes. These studies provide insights into binding mechanisms, conformational changes, and the forces driving these interactions. itmedicalteam.plnih.govalquds.edutandfonline.com
UV-Vis, Fluorescence, and FTIR Spectroscopy for Protein/Membrane Interactions.itmedicalteam.plnih.govalquds.edutandfonline.comjbiomeds.comresearchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy is used to study the formation of complexes between procaine and proteins. itmedicalteam.plresearchgate.net Changes in the UV absorption spectrum of a protein, such as an increase in intensity or a shift in the absorption maximum (red or blue shift), upon the addition of procaine indicate the formation of a ground-state complex. itmedicalteam.plnih.gov For example, the interaction of procaine with human serum albumin (HSA) resulted in an increased UV absorption intensity and a slight red shift, confirming complex formation. itmedicalteam.plresearchgate.net The binding constant (Kb) for this interaction was calculated to be in the range of (1.115-1.156) × 10³ M⁻¹ at 293 K. itmedicalteam.plalquds.edujbiomeds.com Similarly, the interaction with bovine hemoglobin (BHb) also confirmed ground-state complexation. nih.govtandfonline.com
Fluorescence Spectroscopy is a highly sensitive technique used to study drug-protein interactions by monitoring changes in the intrinsic fluorescence of proteins (mainly from tryptophan and tyrosine residues). nih.govtandfonline.com Procaine can quench the intrinsic fluorescence of proteins like HSA and BHb. itmedicalteam.plnih.gov The quenching mechanism can be either static (formation of a non-fluorescent ground-state complex) or dynamic (collisional quenching). itmedicalteam.pl Studies have shown that the quenching of HSA and BHb fluorescence by procaine involves a static quenching mechanism. itmedicalteam.plnih.gov The binding constants (Kb) for the procaine-BHb interaction were determined to be 29.38 × 10³, 22.54 × 10³, and 17.99 × 10³ M⁻¹ at 288, 298, and 308 K, respectively. nih.govtandfonline.com Fluorescence resonance energy transfer (FRET) analysis has also been used to determine the distance between the drug molecule and the protein's fluorescent residues, providing further details on the binding site. nih.govtandfonline.com
Fourier Transform Infrared (FTIR) Spectroscopy provides information about the secondary structure of proteins and how it is affected by drug binding. itmedicalteam.plalquds.edujbiomeds.com The amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands in the IR spectrum are particularly sensitive to changes in protein conformation. itmedicalteam.pl The interaction of procaine with HSA led to a relative decrease in the intensity of the α-helix absorption band compared to that of β-sheets, suggesting a change in the protein's secondary structure upon binding. itmedicalteam.plalquds.edujbiomeds.com FTIR can also be used for the qualitative identification of this compound in mixtures by identifying its characteristic absorption bands, such as those for the ester carbonyl group (around 1678 cm⁻¹) and the C-N bond (around 1267 cm⁻¹). lpnu.ua
Interactive Data Table: Spectroscopic Studies of Procaine-Protein Interactions
| Technique | Protein | Key Finding | Binding Constant (Kb) | Reference |
| UV-Vis Spectroscopy | Human Serum Albumin (HSA) | Formation of a ground-state complex, indicated by increased absorption and a red shift. | (1.115-1.156) × 10³ M⁻¹ at 293 K | itmedicalteam.plalquds.edujbiomeds.comresearchgate.net |
| UV-Vis Spectroscopy | Bovine Hemoglobin (BHb) | Validated ground-state complexation. | Not explicitly stated, but evaluated. | nih.govtandfonline.com |
| Fluorescence Spectroscopy | Human Serum Albumin (HSA) | Static and dynamic quenching of intrinsic fluorescence. | 1.156 × 10³ M⁻¹ | itmedicalteam.pl |
| Fluorescence Spectroscopy | Bovine Hemoglobin (BHb) | Static quenching mechanism; interaction is spontaneous and enthalpy-driven. | 22.54 × 10³ M⁻¹ at 298 K | nih.govtandfonline.com |
| FTIR Spectroscopy | Human Serum Albumin (HSA) | Decrease in α-helix content relative to β-sheets upon binding. | Not Applicable | itmedicalteam.plalquds.edujbiomeds.com |
NMR Spectroscopy for Structural Elucidation of Metabolites or Complexes.acs.orgphyschemres.orgphyschemres.orgscribd.comethernet.edu.et
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of molecules in solution. scribd.comethernet.edu.etnih.govhyphadiscovery.comresearchgate.net It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule. scribd.comethernet.edu.etresearchgate.net
In the context of this compound, ¹H NMR and ¹³C NMR spectra can be used to identify its metabolites by comparing the spectra of the parent drug with those of the metabolic products. scribd.comethernet.edu.et Furthermore, NMR is instrumental in studying the formation and structure of inclusion complexes, for example, between procaine and cyclodextrins. acs.orgphyschemres.orgphyschemres.orgconsensus.app By observing changes in the chemical shifts of both the host (cyclodextrin) and guest (procaine) molecules upon complexation, the geometry of the inclusion complex can be determined. physchemres.orgphyschemres.org Studies have shown that the aromatic ring of the procaine molecule penetrates the hydrophobic cavity of β-cyclodextrin. acs.orgphyschemres.orgphyschemres.org
Electrochemical and Biosensor Development for Trace Detection.science.govdntb.gov.uabch.roelectrochemsci.orgdntb.gov.uanih.govresearchgate.netnih.govmdpi.commdpi.com
The development of sensitive and selective electrochemical sensors and biosensors for the trace detection of this compound is an active area of research. dntb.gov.uabch.roelectrochemsci.orgdntb.gov.uanih.govresearchgate.netnih.gov These devices offer advantages such as high sensitivity, low cost, portability, and rapid analysis. electrochemsci.orgnih.gov
Electrochemical methods, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are employed to measure the current response from the electrochemical oxidation or reduction of procaine at a modified electrode surface. dntb.gov.uabch.roresearchgate.net Various materials have been used to modify electrodes to enhance their sensitivity and selectivity towards procaine, including:
Multi-walled carbon nanotubes (MWCNTs): A sensor based on MWCNT-modified carbon paste electrode was developed for the simultaneous analysis of procaine and its metabolite PABA, with a detection limit of 62.0 nM for procaine. researchgate.net
Diamond/graphite (B72142) hybrid: A sensor using a diamond/graphite hybrid with a molecular imprinting membrane showed a linear detection range of 4x10⁻⁸ to 2.5x10⁻⁵ M and a detection limit of 1.5x10⁻⁸ M. electrochemsci.org
Calixarenes: Graphite-based screen-printed electrodes modified with calixarene (B151959) demonstrated a detection limit of 0.4 μM for procaine using SWV. bch.ro
Nafion: A Nafion-modified glassy carbon electrode used for differential pulse adsorptive stripping voltammetry achieved a detection limit of 7.0 x 10⁻⁹ mol l⁻¹. nih.gov
Barium-oxide decorated MWCNTs: This modification on a carbon paste electrode resulted in a 66-fold increase in current response and a detection limit of 0.14 µM. nih.gov
Biosensors for procaine detection often utilize biological recognition elements, such as aptamers or enzymes, coupled with a transducer to generate a measurable signal. dntb.gov.uamdpi.com For example, a sandwich-type electrochemical aptamer-based sensor has been developed for the rapid and nanomolar detection of procaine in biofluids. dntb.gov.ua Another approach involves using the interaction of procaine with DNA bases, which can be monitored using differential pulse voltammetry, to develop a DNA biosensor. science.gov
Interactive Data Table: Performance of Various Electrochemical Sensors for Procaine Detection
| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Multi-walled carbon nanotubes | Differential Pulse Voltammetry | 2.4 - 100.0 µM | 62.0 nM | researchgate.net |
| Diamond/graphite with molecular imprinting | Cyclic Voltammetry | 4x10⁻⁸ - 2.5x10⁻⁵ M | 1.5x10⁻⁸ M | electrochemsci.org |
| Calixarene on graphite SPE | Square Wave Voltammetry | 1 - 250 µM | 0.4 µM | bch.ro |
| Nafion on glassy carbon | Differential Pulse Adsorptive Stripping Voltammetry | 6.0x10⁻⁸ - 6.0x10⁻⁶ mol l⁻¹ | 7.0x10⁻⁹ mol l⁻¹ | nih.gov |
| Barium-oxide decorated MWCNTs | Amperometry | 2.0 - 100.0 µM | 0.14 µM | nih.gov |
Immunoassay Development for Research Applications
Immunoassays are powerful analytical tools that utilize the highly specific binding between an antibody and an antigen to detect and quantify target molecules in various biological and environmental samples. For small molecules like procaine, which are not immunogenic on their own, the development of an immunoassay requires a multi-step process that begins with making the molecule capable of eliciting an immune response. This process involves the synthesis of a hapten and its conjugation to a larger carrier protein, followed by the production and characterization of specific antibodies. These antibodies then form the core component of various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunochromatographic assays, which are invaluable for research and bioanalysis.
The fundamental principle behind developing antibodies for small molecules lies in overcoming their inability to independently stimulate an immune response. google.com A hapten, which is essentially a small molecule that can be recognized by the immune system but cannot induce an immune response by itself, is chemically modified and coupled to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). google.comnih.gov This hapten-carrier conjugate is then immunogenic, and when introduced into an animal, it stimulates the production of antibodies that can specifically recognize and bind to the hapten. nih.govresearchgate.net The design of the hapten and the nature of the linker arm used to attach it to the carrier protein are critical factors that influence the specificity and affinity of the resulting antibodies. qub.ac.uk
Hapten Synthesis and Carrier Protein Conjugation
The journey to a functional immunoassay for a small molecule like this compound begins with the strategic design and synthesis of a hapten. A hapten is a small molecule that, on its own, does not provoke an immune response but can do so when attached to a larger carrier molecule, typically a protein. google.comnih.gov The design of the hapten is a critical step, as its structure will determine the specificity of the antibodies generated. The goal is to present the key structural features of the target molecule to the immune system.
In a notable study focused on developing an immunochromatographic test strip for procaine (PRC), researchers generated monoclonal antibodies by immunizing BALB/c mice with a PRC-Keyhole limpet hemocyanin (KLH) conjugate. tandfonline.com While the specific synthesis route for the procaine hapten was not detailed, the general principle involves modifying the procaine molecule to introduce a reactive functional group that can be covalently linked to the carrier protein. qub.ac.uk This process creates an immunogenic conjugate capable of eliciting a specific antibody response against the procaine molecule. researchgate.net
For the development of the assay itself, a different conjugate is often required for the assay platform. In the same study, a PRC-bovine serum albumin (BSA) conjugate was synthesized to serve as the coating antigen on the nitrocellulose membrane of the test strip. tandfonline.com The characterization of these hapten-protein conjugates is a crucial quality control step to ensure that a sufficient number of hapten molecules are attached to the carrier protein to elicit a robust and specific immune response. nih.gov Techniques such as UV-Vis spectrophotometry, matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, and gel electrophoresis are commonly employed to confirm successful conjugation and to determine the hapten-to-protein molar ratio. nih.gov A high antibody titer with good specificity is often achieved with a hapten density of around 15 molecules per carrier protein. nih.gov
Monoclonal Antibody Production and Characterization
Following successful immunization with a hapten-carrier conjugate, the next pivotal step is the production and characterization of monoclonal antibodies (mAbs) with high affinity and specificity for the target analyte. Monoclonal antibodies are a homogeneous population of antibodies that all recognize the same specific epitope on the antigen.
In the development of an immunoassay for procaine, BALB/c mice were immunized with a PRC-KLH conjugate. tandfonline.com The immunization protocol typically involves an initial injection with the immunogen mixed with Freund's complete adjuvant (FCA), followed by several booster injections with the immunogen and Freund's incomplete adjuvant (FIA) over a period of several weeks. tandfonline.com The immune response of the mice is monitored by testing blood samples for the presence of specific antibodies using an enzyme-linked immunosorbent assay (ELISA). tandfonline.com
The mouse demonstrating the highest antibody titer is then selected for hybridoma production. This process involves fusing the antibody-producing spleen cells (splenocytes) from the immunized mouse with immortal myeloma cells. tandfonline.com The resulting hybridoma cells are then screened to identify clones that produce monoclonal antibodies with the desired specificity and affinity for procaine. The selected hybridoma cells are then cultured and expanded to produce a large quantity of the specific monoclonal antibodies. tandfonline.com
Characterization of the produced monoclonal antibodies is essential to ensure their suitability for the intended immunoassay. Key parameters that are evaluated include:
Affinity: This refers to the strength of the binding interaction between the antibody and the antigen. It is often expressed as the affinity constant (Ka) or the dissociation constant (Kd). mdpi.com A high affinity is desirable for developing a sensitive immunoassay.
Specificity and Cross-Reactivity: Specificity is the ability of the antibody to bind exclusively to the target analyte. Cross-reactivity studies are performed to assess the extent to which the antibody binds to structurally related compounds. This is a critical parameter, as cross-reactivity can lead to false-positive results. nih.gov
Development of Immunoassay Formats
Once specific monoclonal antibodies are produced, they can be integrated into various immunoassay formats for the detection of procaine. Two common formats are the Enzyme-Linked Immunosorbent Assay (ELISA) and the immunochromatographic strip test.
An ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of procaine detection, a competitive ELISA format is typically employed. In this format, the wells of a microtiter plate are coated with a known amount of procaine-antibody. The sample containing an unknown amount of procaine is added to the wells along with a fixed amount of enzyme-labeled procaine. The free procaine in the sample and the enzyme-labeled procaine compete for binding to the limited number of antibody sites on the plate. After an incubation period, the unbound reagents are washed away, and a substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of procaine in the sample.
An immunochromatographic test strip, also known as a lateral flow assay, is a simple, rapid, and portable device for the detection of a target analyte. For procaine detection, a competitive format is also used. A typical strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane with a test line and a control line, and an absorbent pad. tandfonline.com
In a study developing such a strip for procaine in milk, the conjugate pad contained gold nanoparticle-labeled anti-procaine monoclonal antibodies. The test line on the nitrocellulose membrane was coated with a procaine-BSA conjugate, and the control line was coated with goat anti-mouse IgG. tandfonline.com When a sample containing procaine is applied to the sample pad, it flows along the strip and rehydrates the gold-labeled antibodies. If procaine is present in the sample, it will bind to the antibodies, preventing them from binding to the procaine-BSA conjugate at the test line. Therefore, a visible test line indicates a negative result, while the absence of a test line indicates a positive result. The control line should always appear, confirming that the strip is working correctly.
The performance of these assays is optimized by adjusting parameters such as the concentration of the coating antigen and the amount of labeled antibody to achieve the desired sensitivity and specificity. tandfonline.com For instance, in the development of the procaine immunochromatographic strip, different concentrations of the PRC-BSA coating antigen and the monoclonal antibody were tested to find the optimal conditions for detection. tandfonline.com
Research Findings and Bioanalytical Applications
The development of immunoassays for this compound has led to sensitive and specific methods for its detection in various research and bioanalytical contexts.
Immunochromatographic Strip Test for Procaine in Milk
A significant research achievement has been the development of a rapid and sensitive immunochromatographic test strip for the on-site screening of procaine (PRC) in milk. tandfonline.com This assay utilizes a monoclonal antibody with high specificity for procaine.
Under optimized conditions, the semi-quantitative test strip demonstrated a cut-off detection limit of 1 ng/mL in both phosphate-buffered saline and milk samples, with results obtained within 5 minutes. tandfonline.com The assay works on a competitive principle where the PRC in the sample competes with a PRC-bovine serum albumin (BSA) conjugate immobilized on the test line for binding to gold nanoparticle-labeled anti-PRC monoclonal antibodies. The visual disappearance of the test line indicates a positive result for procaine.
The development process involved optimizing key parameters to enhance sensitivity. Researchers found that a coating antigen concentration of 1 mg/mL and a monoclonal antibody concentration of 10 µg/mL in the gold nanoparticle solution provided the optimal performance for detecting procaine in milk samples. tandfonline.com
Cross-Reactivity Studies
A crucial aspect of immunoassay development is the assessment of cross-reactivity with structurally related compounds to ensure the specificity of the assay. The cross-reactivity of an immunoassay is a measure of how well it can distinguish the target analyte from other similar molecules.
The data in this table is compiled from publicly available information on a commercial ELISA kit and may not be representative of all procaine immunoassays.
| Compound | Cross-Reactivity (%) |
| Procaine | 100 |
| Tetracaine | ~16.7 |
| Mepivacaine (B158355) | Negligible |
| Lidocaine (B1675312) | Negligible |
The table above shows the cross-reactivity profile of a specific procaine ELISA. It demonstrates high specificity for procaine, with significantly lower cross-reactivity for other local anesthetics like tetracaine, and negligible interaction with mepivacaine and lidocaine. This high degree of specificity is essential for accurately detecting procaine without interference from other substances that may be present in the sample.
These research findings highlight the successful application of advanced analytical methodologies in creating robust and reliable tools for the detection of this compound in various matrices, which is critical for research, monitoring, and ensuring the safety of food products.
Pharmacogenomics and Individual Variability in Response
Genetic Polymorphisms Affecting Esterase Activity (e.g., Butyrylcholinesterase)
Procaine (B135) hydrochloride is an ester-based local anesthetic that is primarily metabolized in the plasma through hydrolysis by the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase. nih.govauctoresonline.orgdtic.mil The gene encoding this enzyme, BCHE, is known to be highly polymorphic. Current time information in Lagos, NG.researchgate.net Genetic variations, or polymorphisms, in the BCHE gene can lead to the production of an enzyme with altered catalytic activity, which in turn directly affects the rate at which procaine is broken down. Current time information in Lagos, NG.nih.gov Individuals with reduced BChE activity metabolize procaine more slowly, leading to a prolonged duration of its anesthetic effect.
To date, over 100 polymorphisms have been identified in the BCHE gene, located on chromosome 3 (3q26.1-q26.2). Current time information in Lagos, NG.researchgate.net Several of these variants have been extensively studied and are known to significantly reduce the enzyme's metabolic capacity. These genetic variants are a classic example of pharmacogenetic influence, first recognized through observations of prolonged paralysis in individuals receiving the muscle relaxant succinylcholine (B1214915), another BChE substrate. nih.govmaayanlab.cloud The same principle applies to the metabolism of procaine. maayanlab.cloudmdpi.com
The most clinically significant variants result in qualitative (changes in enzyme structure and function) or quantitative (reduced amount of enzyme) deficiencies. Key variants include the Atypical (A), K-variant, and various "silent" alleles that produce little to no functional enzyme. nih.govmedrxiv.org The presence of these variant alleles, either in a heterozygous (one normal and one variant allele) or homozygous (two variant alleles) state, dictates the degree of enzyme deficiency and, consequently, the individual's metabolic capacity for procaine. researchgate.net
Below is a data table summarizing some of the most common and clinically relevant BCHE genetic polymorphisms and their impact on enzyme activity.
Table 1: Genetic Polymorphisms of the BCHE Gene and Their Effect on Enzyme Activity
| Variant Name | Associated SNP | Amino Acid Change | Effect on BChE Activity |
|---|---|---|---|
| Atypical (A) | rs1799807 | Asp70Gly | 30% lower enzyme activity; significantly reduced affinity for choline-ester substrates. medrxiv.org |
| K-variant (K) | rs1803274 | Ala539Thr | Reduces enzyme activity by approximately 30%. medrxiv.org |
| Silent (S1) | rs398124632 | - | Results in a protein with no enzymatic activity. researchgate.net |
| Fluoride-resistant (F1) | rs28933389 | - | Leads to an enzyme with reduced activity, identified by its resistance to fluoride (B91410) inhibition. researchgate.net |
Genetic Factors Influencing Target Receptor Sensitivity
Beyond metabolism, the pharmacodynamic effects of procaine hydrochloride are also subject to genetic variability. Procaine exerts its primary anesthetic effect by blocking voltage-gated sodium channels (VGSCs) in neuronal cell membranes, thereby inhibiting the initiation and propagation of action potentials. auctoresonline.orgfrontiersin.org Additionally, procaine has been shown to interact with other receptors, including N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs). auctoresonline.orgnih.gov Genetic polymorphisms in the genes encoding these target receptors can alter their structure and function, leading to variations in procaine's binding affinity and inhibitory potency. mdpi.commdpi.com
Voltage-Gated Sodium Channels (VGSCs): The genes encoding the various subunits of VGSCs, such as SCN9A which codes for the Nav1.7 channel, are critical for pain perception. mdpi.com Gain-of-function mutations in SCN9A can lead to inherited pain syndromes like primary erythermalgia, while loss-of-function mutations result in a congenital insensitivity to pain. nih.govmaayanlab.cloud Research on other local anesthetics has demonstrated that polymorphisms in SCN9A and the related SCN10A gene can significantly alter anesthetic effectiveness. phcogj.com This strongly suggests that an individual's specific genotype for these sodium channel genes could be a key determinant of their sensitivity to the nerve-blocking action of procaine.
Nicotinic Acetylcholine Receptors (nAChRs): Procaine also acts as an antagonist at nAChRs. auctoresonline.org These receptors are composed of various subunits, and the genes for these subunits (CHRNA, CHRNB) are polymorphic. srce.hrnih.gov Studies have shown that mutations in specific domains of nAChR subunits can significantly reduce the sensitivity of the receptor to inhibition by local anesthetics. nih.govpsu.edu Therefore, genetic variation in nAChR subunits could contribute to individual differences in response to procaine, particularly concerning its effects beyond local anesthesia.
NMDA Receptors: Procaine is a noncompetitive antagonist at the NMDA receptor channel. nih.gov The genes for NMDA receptor subunits, such as GRIN1 and GRIN2B, exhibit single-nucleotide polymorphisms (SNPs) that can alter receptor properties. nih.gov Given that NMDA receptor antagonism is a known mechanism of some anesthetic agents, genetic variations affecting the function of these receptors could foreseeably modulate an individual's response to procaine. researchgate.net
The following table outlines key gene targets of procaine and the potential impact of their genetic variations on drug response.
Table 2: Genetic Factors Potentially Influencing Procaine Target Receptor Sensitivity
| Target Receptor | Associated Gene(s) | Type of Genetic Variation | Potential Implication for Procaine Response |
|---|---|---|---|
| Voltage-Gated Sodium Channel Nav1.7 | SCN9A | Single Nucleotide Polymorphisms (SNPs), gain/loss-of-function mutations | Altered pain thresholds and potential for variable anesthetic block efficacy. nih.govmaayanlab.cloud |
| Voltage-Gated Sodium Channel Nav1.8 | SCN10A | SNPs | Linked to altered effectiveness of other local anesthetics and variable pain perception. phcogj.comfrontiersin.org |
| Nicotinic Acetylcholine Receptors | CHRNA family, CHRNB family | SNPs in transmembrane domains | Reduced receptor sensitivity to inhibition by local anesthetics. nih.govpsu.edu |
| NMDA Receptors | GRIN family (e.g., GRIN1, GRIN2B) | SNPs | Altered receptor function and excitability, potentially modifying procaine's antagonistic effects. nih.gov |
Implications for Heterogeneity in Research Outcomes
The genetic polymorphisms affecting both the metabolism and the target receptors of this compound are a significant source of heterogeneity in research findings. nih.govresearchgate.net Inconsistent results across different studies investigating the effects of procaine may, in part, be attributable to the unrecognized and uncontrolled genetic variability within the study populations. nih.govnih.gov
For instance, a research study conducted on a population with a high prevalence of fast BChE metabolizers might conclude that procaine has a very short-lived effect. Conversely, a study on a population with a higher frequency of the K-variant or Atypical allele of BCHE might report a much longer duration of action. medrxiv.org Without genotyping the participants, these conflicting results could be difficult to reconcile.
Similarly, pharmacodynamic variability contributes to this heterogeneity. Research investigating the cellular effects of procaine, such as its influence on inflammation or DNA methylation, could yield different results depending on the underlying genetic makeup of the target receptors (e.g., VGSCs, nAChRs) in the cell models or subjects being studied. researchgate.netnih.gov An effect observed in one study might be more or less pronounced in another due to differences in receptor sensitivity to procaine's inhibitory actions. frontiersin.orgmdpi.com
Interactions with Other Pharmacological Agents and Endogenous Compounds
Synergistic and Antagonistic Molecular Interactions
Procaine (B135) hydrochloride's interactions are multifaceted, leading to either potentiation (synergism) or inhibition (antagonism) of its effects or the effects of co-administered agents.
Interactions with Other Local Anesthetics
The combination of procaine hydrochloride with other local anesthetics can lead to an enhancement of its therapeutic effects, but also an increased risk of toxicity. rxlist.com Studies investigating the effects of combinations of local anesthetics have shown that these interactions can be complex. For instance, research on various tertiary amine local anesthetics, including procaine, lidocaine (B1675312), and bupivacaine (B1668057), has highlighted their differing inhibitory effects on serum cholinesterase, the enzyme responsible for procaine's metabolism. scispace.com Procaine, in particular, demonstrates competitive inhibition of this enzyme. scispace.com This suggests that when used with other ester-type anesthetics that are also metabolized by cholinesterase, there may be competition for the enzyme, potentially prolonging the action of both drugs.
Furthermore, studies have demonstrated a potentiation effect when local anesthetics are combined with other drug classes, such as neuromuscular blocking agents, where even ineffective concentrations of each drug can cause a significant neuromuscular block when administered together. nih.gov
Interactions with Cholinesterase Inhibitors
The primary route of metabolism for procaine is hydrolysis by plasma pseudocholinesterase. mdpi.comdrugs.comnps.org.au Consequently, its interaction with cholinesterase inhibitors is of significant pharmacological importance. Drugs that inhibit the activity of cholinesterase can interfere with the breakdown of procaine, potentially leading to prolonged effects.
Cholinesterase inhibitors like neostigmine (B1678181) may increase the neuromuscular blocking activities of procaine. frontiersin.org It is advised that procaine-containing preparations should not be co-administered with anticholinesterase agents. drugbank.comnih.gov Research indicates that local anesthetics, including procaine, are strong and instantaneous inhibitors of the hydrolysis of benzoylcholine (B1199707) by serum cholinesterase, in contrast to inhibitors like neostigmine and physostigmine, which act with a delay. nih.gov This immediate inhibitory action underscores the potential for significant interaction.
Interactions with Cardiovascular and Antiviral Agents
This compound exhibits notable interactions with both cardiovascular and antiviral drugs.
Cardiovascular Agents: Procaine can interact with several cardiovascular drugs, affecting heart rhythm and blood pressure. Co-administration with digoxin (B3395198) may lead to an excessively slow heartbeat. rxlist.commedtigo.com It may also enhance the orthostatic hypotensive effects of the antiarrhythmic agent amiodarone (B1667116). webmd.com In fact, one study highlighted a potentially lethal interaction between procaine and amiodarone in the context of cardioplegic solutions, where amiodarone led to dose-dependent myocardial damage. medchemexpress.com
Antiviral Agents: In vitro studies have demonstrated that this compound possesses antiviral properties. It has been shown to inhibit the replication of the influenza A virus and SARS-CoV-2. drugs.commedtigo.com Research also indicates that the combination of this compound with the antiviral drug favipiravir (B1662787) results in increased activity against the influenza A virus, suggesting a synergistic effect. medchemexpress.com
Interactions with Neuromuscular Blocking Agents
Procaine can significantly potentiate the effects of neuromuscular blocking agents. drugbank.commedtigo.com This interaction can prolong the duration of muscle relaxation or numbness. drugbank.commedtigo.com The potentiation has been observed with agents such as succinylcholine (B1214915), atracurium (B1203153), and pancuronium. nih.govdrugbank.commedtigo.com
The mechanism for this synergy is twofold. One aspect is a true potentiation at the neuromuscular junction, where the two types of drugs act at different sites. nih.gov The other critical mechanism, particularly with succinylcholine, is substrate competition. nih.gov Both procaine and succinylcholine are metabolized by plasma cholinesterase; when administered concurrently, they compete for this enzyme, slowing the breakdown of succinylcholine and thus intensifying its neuromuscular blockade. nih.govneuraltherapy.gr Additionally, combining procaine with atracurium may increase the risk of central nervous system depression.
Competition for Metabolic Enzymes and Transport Proteins
Procaine's interactions are heavily influenced by competition for the enzymes that metabolize it and the proteins that transport it.
Metabolic Enzymes: The primary enzyme responsible for procaine metabolism is plasma pseudocholinesterase. drugs.comnps.org.au Procaine acts as a competitive substrate for this enzyme, which is significant when co-administered with other drugs metabolized by the same pathway, such as the neuromuscular blocker succinylcholine. nih.govneuraltherapy.gr This competition reduces the metabolic rate of the co-administered drug, enhancing its effect. nih.gov Procaine shows competitive inhibition by binding at the main anionic site of serum cholinesterase. scispace.com In addition to plasma cholinesterase, procaine can also be hydrolyzed by microsomal carboxylesterases in various organs. drugs.com
Transport Proteins: Procaine has been shown to act as an inhibitor of the sodium-dependent dopamine (B1211576) transporter. webmd.com This can lead to competitive interactions with other substances that also bind to this transporter, such as cocaine and certain antidepressants.
Impact on Endogenous Neurotransmitter and Hormone Systems
This compound exerts considerable influence on the body's own chemical signaling systems.
Neurotransmitter Systems:
Dopaminergic and Serotonergic Systems: Animal studies have revealed that procaine can increase levels of dopamine and serotonin (B10506) in the brain. mdpi.com It achieves this, in part, by inhibiting the dopamine transporter. webmd.com Comparative studies with cocaine showed that procaine effectively increases the synaptic availability of dopamine. Procaine also interacts with the serotonin system, acting as an antagonist at 5-HT3 receptors in what appears to be a competitive manner. webmd.com
Cholinergic and Glutamatergic Systems: Procaine is known to antagonize nicotinic acetylcholine (B1216132) receptors and can diminish the release of acetylcholine at the neuromuscular junction. webmd.com It also binds to and antagonizes N-methyl-D-aspartate (NMDA) receptors, which are part of the glutamate (B1630785) system. webmd.com
Hormone Systems:
Procaine administration has been linked to significant changes in the endocrine system. Studies have shown that it can increase the secretion of adrenocorticotrophic hormone (ACTH), cortisol, and prolactin. mdpi.com However, it did not appear to affect growth hormone secretion. mdpi.com In animal models, procaine was found to stimulate the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus. neuraltherapy.gr This evidence suggests that procaine can act as a chemical probe for limbic system and endocrine function. mdpi.com Caution is advised for its use in patients with hyperthyroidism or other endocrine disorders. drugbank.com
Data Tables
Table 1: Summary of this compound Interactions with Pharmacological Agents
| Interacting Agent Class | Specific Agent(s) | Observed Interaction | Reference(s) |
|---|---|---|---|
| Local Anesthetics | Other ester-type anesthetics | Enhanced effects and potential toxicity via competition for cholinesterase. | rxlist.com, scispace.com |
| Cholinesterase Inhibitors | Neostigmine, Physostigmine | Increased procaine effect/toxicity due to inhibited metabolism. | frontiersin.org, nih.gov, nih.gov |
| Cardiovascular Agents | Digoxin, Amiodarone | Bradycardia (with Digoxin); Hypotension (with Amiodarone); Potential for severe cardiotoxicity. | medtigo.com, webmd.com, rxlist.com, medchemexpress.com |
| Antiviral Agents | Favipiravir, Influenza A, SARS-CoV-2 | In vitro inhibition of viral replication; synergistic activity with favipiravir. | medtigo.com, drugs.com, medchemexpress.com |
| Neuromuscular Blockers | Succinylcholine, Atracurium, Pancuronium | Potentiation of neuromuscular blockade via enzyme competition and action at the neuromuscular junction. | medtigo.com, drugbank.com, neuraltherapy.gr, nih.gov, nih.gov |
Table 2: Impact of this compound on Endogenous Systems
| Endogenous System | Specific Target/Molecule | Effect of Procaine | Reference(s) |
|---|---|---|---|
| Neurotransmitter Systems | Dopamine Transporter | Inhibition, leading to increased synaptic dopamine. | mdpi.com, webmd.com, |
| 5-HT3 Serotonin Receptor | Competitive antagonism. | , webmd.com | |
| Nicotinic Acetylcholine Receptor | Antagonism; reduced acetylcholine release. | webmd.com, | |
| NMDA Receptor | Antagonism. | webmd.com,, | |
| Hormone Systems | Corticotropin-Releasing Hormone (CRH) | Stimulation of secretion. | neuraltherapy.gr |
| Adrenocorticotrophic Hormone (ACTH) | Increased secretion. | mdpi.com | |
| Cortisol | Increased secretion. | mdpi.com | |
| Prolactin | Increased secretion. | mdpi.com |
Chemical Compounds Mentioned
Preclinical and Experimental Research Models of Procaine Hydrochloride
In Vitro Cellular and Subcellular Models for Mechanism Elucidation
In vitro models are fundamental in elucidating the cellular and molecular mechanisms of procaine (B135) hydrochloride. These systems, ranging from isolated nerve preparations to artificial membranes, allow for controlled investigation into the compound's direct effects on neuronal and non-neuronal cells, as well as its interactions with cellular components.
Isolated Nerve Preparations and Electrophysiological Recordings
Isolated nerve preparations are crucial for studying the direct effects of procaine hydrochloride on nerve excitability and impulse conduction. chemicalbook.com Electrophysiological recording techniques are employed to measure changes in nerve membrane potential and ion flow.
Research on the rat phrenic nerve-diaphragm preparation has shown that procaine induces a neuromuscular paralysis similar to that caused by tubocurarine, suggesting an effect on post-junctional sensitivity to neurotransmitters. nih.gov At low stimulation frequencies, procaine did not appear to depress transmitter release. nih.gov However, during high-frequency stimulation, a form of pre-junctional failure was observed. nih.gov
Studies on the leech central nervous system have revealed that procaine can have opposing effects on different subsets of mechanosensory neurons. jneurosci.org In lateral N cells, procaine caused depolarization, while in medial N cells, it induced hyperpolarization, both associated with a decrease in input resistance. jneurosci.org The depolarization in lateral N cells was dependent on sodium ions, whereas the hyperpolarization in medial N cells was linked to an increase in potassium conductance. jneurosci.org Furthermore, procaine was found to significantly prolong the action potential in lateral N cells. jneurosci.org
In a study on the featherstar Antedon mediterranea, pretreatment with this compound inhibited the responsiveness of isolated syzygial preparations to both mechanical stimulation and elevated potassium concentrations, indicating its local anesthetic effect on nerve-mediated responses. biologists.com
Electrophysiological examinations on human nerves during surgical procedures have demonstrated that procaine blocking leads to a significant lengthening of the latency and a reduction in the amplitude of somatosensory evoked potentials (SEPs). nih.gov In some instances, SEP waves were completely abolished following procaine administration. nih.gov
Table 1: Effects of this compound on Isolated Nerve Preparations
| Preparation | Model Organism | Key Findings | Reference(s) |
| Phrenic Nerve-Diaphragm | Rat | Neuromuscular paralysis, post-junctional sensitivity changes, pre-junctional failure at high stimulation frequencies. | nih.gov |
| Central Nervous System | Leech | Opposing effects on different neuron subsets (depolarization vs. hyperpolarization), prolonged action potential in lateral N cells. | jneurosci.org |
| Syzygial Preparations | Featherstar (Antedon mediterranea) | Inhibition of responsiveness to mechanical and chemical stimuli. | biologists.com |
| Human Nerves (in vivo) | Human | Lengthened latency and lowered amplitude of somatosensory evoked potentials (SEPs). | nih.gov |
Cultured Neurons, Glial Cells, and Other Cell Lines
Cultured cells provide a controlled environment to investigate the specific effects of this compound on various cell types, including neurons, glial cells, and other cell lines, helping to unravel its molecular and cellular mechanisms of action. frontiersin.org
Studies using cultured neurons from the freshwater snail Lymnaea stagnalis have been employed to compare the neurotoxicity of different local anesthetics. researchgate.net In these models, morphological changes in growth cones and neurites are observed to assess toxicity. researchgate.net
In vitro models of inflammation using astrocyte-microglia co-cultures are utilized to study the effects of various drugs on glial cells. frontiersin.org These models allow for the investigation of drug effects on cytokine expression, cell viability, and proliferation. frontiersin.org While not specific to procaine in the provided context, these models are relevant for studying the neuro-inflammatory effects of CNS-active compounds.
Recent research has also explored the effects of this compound on virus-infected cell lines. In Calu-3 cells, a human lung carcinoma cell line, non-toxic concentrations of this compound were shown to reduce the replication efficacy of SARS-CoV-2. nih.gov This effect was observed even when the compound was added several hours post-infection, suggesting a potential impact on viral egress. nih.gov The study also indicated that procaine treatment could inhibit the activity of phospholipase A2, an enzyme involved in membrane phospholipid metabolism. nih.gov
Liposome (B1194612) and Artificial Membrane Systems for Interaction Studies
Liposomes and artificial membrane systems are valuable tools for investigating the direct interactions of this compound with lipid bilayers, mimicking the cell membrane. nih.govmdpi.com These models help to understand how the compound partitions into membranes and alters their physical properties. nih.gov
Studies using Langmuir-Blodgett monolayers of L-α-dipalmitoyl phosphatidylcholine (DPPC) have shown that procaine interacts with and stabilizes the lipid membrane interface, inducing the formation of condensed lipid domains. researchgate.net This effect on lipid domain organization is thought to be relevant to the generation of anesthesia. researchgate.net
Research on liposomal suspensions has demonstrated that the addition of procaine can perturb the structure of these artificial membranes. researchgate.net It is suggested that procaine can both penetrate and electrostatically interact with charged membrane lipids and proteins. researchgate.net The interaction of procaine with phospholipid bilayers has been shown to be weak at the outer surface of vesicles. researchgate.net
Furthermore, the interaction of procaine with artificial membranes can be studied using techniques like liposome coated zirconia-magnesia chromatography. nih.gov This method allows for the comparison of drug-membrane interactions and can be used to predict drug absorption. nih.gov
In Vivo Animal Models for Systemic Effects and Pharmacokinetics
Rodent Models for Neurophysiological and Behavioral Studies
Rodent models are widely used to investigate the neurophysiological and behavioral effects of this compound. frontiersin.orgmdpi.com These models allow for the study of the compound's impact on the central nervous system and its resulting behavioral changes. frontiersin.org
In rats, the effects of procaine on neuromuscular transmission have been examined in the phrenic nerve-diaphragm preparation. nih.gov These studies have provided insights into the compound's paralytic effects and its influence on neurotransmitter release. nih.gov
In vivo treatments with procaine in rat models have also been used to study its effects on cellular metabolism. For instance, a three-day treatment with procaine was shown to modify the membrane structure of brain mitochondria in both old and young rats, facilitating oxygen transport. nih.gov Other studies have pointed to the protective effects of procaine against cisplatin-induced cellular damage in the rat kidney, where it was found to inhibit mitochondrial lipid peroxidation. nih.gov
Behavioral studies in rodent models are crucial for understanding the motivational and neuropsychiatric effects of drugs. frontiersin.orgafasci.com While not specifically detailing this compound's effects, the use of operant conditioning tasks and other behavioral paradigms in rodent models of neuropsychiatric disorders provides a framework for how such investigations could be conducted. frontiersin.org For example, microinfusion of this compound into specific brain regions, such as the globus pallidus, has been used in rat models to study its effects on motor behavior.
Large Animal Models (e.g., Equine) for Pharmacokinetic Profiling
Large animal models, particularly horses, are important for studying the pharmacokinetics of this compound, especially in the context of veterinary medicine and regulatory control in equine sports. nih.govuky.edu
Pharmacokinetic studies in thoroughbred mares following intravenous injection of this compound have been described using a two-compartment open model. nih.gov These studies have determined key parameters such as the distribution and elimination half-lives. chemicalbook.comnih.govnih.gov For instance, after intravenous administration, the plasma levels of procaine fall rapidly. nih.gov The volume of distribution is also a key parameter determined in these studies. nih.govuky.edu
The route of administration significantly impacts the pharmacokinetic profile of procaine. Studies in horses have compared intravenous, subcutaneous, intramuscular, and intra-articular administration. nih.goveuropa.eu After subcutaneous injection, plasma levels peak and then decline with a specific half-life. nih.govuky.edu Intramuscular injection of this compound results in a rapid peak in plasma concentration, followed by a slower decline. nih.govuky.edu The pharmacokinetics following intramuscular injection of procaine penicillin are different, with a longer half-life. nih.gov
Behavioral effects in horses have also been linked to plasma concentrations of procaine. uky.edu Intravenous infusion studies have shown that behavioral excitation commences at certain plasma levels, with more severe reactions at higher concentrations. uky.edueuropa.eu
Table 2: Pharmacokinetic Parameters of this compound in Equine Models
| Administration Route | Key Pharmacokinetic Findings | Reference(s) |
| Intravenous | Rapid initial decline in plasma levels (t1/2α ≈ 5 min), followed by a slower decline (t1/2β ≈ 50.2 min). Fits a two-compartment open model. | nih.govuky.edu |
| Subcutaneous | Plasma levels peak at approximately 400 ng/ml and decline with a half-life of about 75 minutes. | nih.govuky.edu |
| Intramuscular | Plasma levels peak rapidly at about 600 ng/ml and then decline with a half-life of approximately 2 hours. | nih.govuky.edu |
| Intra-articular | Plasma levels peak at about 17 ng/ml and decline with a half-life of approximately 2 hours. | nih.govuky.edu |
These studies in large animals are crucial for establishing appropriate usage guidelines and withdrawal times in performance animals.
Ex Vivo Organ Perfusion Studies for Functional Assessment
Ex vivo organ perfusion is a sophisticated experimental technique that allows for the study of organs in a controlled environment outside of the body. This methodology maintains the organ's physiological viability by circulating a specially formulated perfusate, which provides oxygen and nutrients while removing metabolic waste. This platform is invaluable for assessing the direct functional effects of pharmacological compounds like this compound on specific organs, independent of systemic influences.
In the context of kidney preservation, procaine is sometimes included as a component in organ preservation solutions. For instance, in studies of normothermic ex vivo kidney perfusion (NEVKP) in pigs, this compound has been used as part of the cardioplegic solution for initial organ flushing. nih.gov While these studies are primarily designed to evaluate the safety and efficacy of the perfusion technique itself, the inclusion of procaine points to its role in maintaining organ stability, likely through its membrane-stabilizing properties that can help mitigate ischemia-reperfusion injury. nih.gov The functional assessment in these models typically involves monitoring parameters like intrarenal resistance, perfusate lactate (B86563) levels, and electrolyte balance, which collectively provide a picture of the organ's metabolic and functional state during perfusion. nih.govnih.gov
The table below summarizes findings from ex vivo organ perfusion studies involving this compound.
| Organ/Model | Perfusate Composition | Key Functional Parameters Assessed | Research Findings |
| Isolated Dog Heart | Krebs solution with 167 mg/L this compound | Coronary Vascular Resistance (CVR), Myocardial Firmness, Left Ventricular Stroke Work (LVSW) | Procaine suppressed the sharp increase in CVR and kept the myocardium flaccid but did not significantly improve overall heart preservation. nih.gov |
| Porcine Kidney | Perfusion solution following initial flush with a cardioplegic solution containing this compound. | Intrarenal resistance, Perfusate lactate, Electrolytes, pH, Post-transplant serum creatinine. | The perfusion technique, using a solution containing procaine, was found to be safe and maintained a physiologic environment and excellent graft function ex vivo. nih.gov |
Development and Application of Research Probes
This compound has been developed and utilized as a valuable pharmacological research probe, particularly for investigating the structure and function of the human limbic system. The limbic system is a complex set of brain structures involved in emotion, memory, and arousal. Due to its ability to selectively activate these deep brain regions, intravenous procaine administration serves as a powerful tool in neuroscience and psychiatry to study the biological basis of emotions and certain psychiatric disorders. nih.govnih.gov
When used as a research probe, procaine induces a range of temporary emotional, cognitive, and sensory experiences in subjects. These can include euphoria, dysphoria, anxiety, and perceptual distortions. nih.gov By correlating these subjective experiences with objective physiological measurements, researchers can map the functions of specific limbic areas. For example, studies combining procaine administration with neuroimaging techniques like Positron Emission Tomography (PET) have shown that the compound consistently and selectively increases blood flow and metabolic activity in anterior limbic and paralimbic structures. nih.govheraldopenaccess.usscivisionpub.com This activation is often associated with experiences similar to the auras of temporal lobe epilepsy, providing a non-invasive model to study these phenomena. nih.gov
Furthermore, electroencephalogram (EEG) studies have demonstrated that procaine induces dose-related, selective increases in high-frequency (gamma band) activity over the temporal lobes, which correlates with the intensity of the emotional experience, particularly dysphoria. nih.gov This application has been extended to animal models, where studies in cats showed that procaine selectively increases this high-frequency activity in the amygdala, a key component of the limbic system. nih.gov Beyond neuroimaging, procaine's role as a probe extends to neuroendocrine studies. Its administration has been shown to cause increases in the secretion of hormones like cortisol, adrenocorticotrophic hormone (ACTH), and prolactin, providing insights into the limbic system's influence on the body's stress response and hormonal regulation. nih.gov These applications underscore procaine's utility not just as an anesthetic, but as a sophisticated research tool to explore the neurobiology of human emotion and psychopathology. nih.govneuraltherapy.gr
The table below details the application of this compound as a research probe in various experimental models.
| Research Area | Model | Measurement Technique | Key Findings |
| Neurobiology of Emotion | Human Volunteers | Positron Emission Tomography (PET) | Elicited selective activation of anterior limbic and paralimbic structures, associated with a range of emotional and somatic experiences. nih.gov |
| Psychiatric Research | Psychiatric Patients (Affective Disorders, Borderline Personality Disorder) and Healthy Controls | Electroencephalogram (EEG), Neuroendocrine Assays (Cortisol, ACTH, Prolactin) | Induced dose-related sensory distortions and affective experiences. Caused selective increases in fast EEG activity over temporal lobes and increased secretion of stress-related hormones. nih.gov |
| Limbic System Excitability | Cats | EEG Power Spectral Analysis | Selectively increased high-frequency omega band activity in the amygdala and temporal cortex in a dose-related manner. nih.gov |
| Neuropsychopharmacology | Healthy Volunteers and Patients with Mood/Anxiety Disorders | Subjective Reports, Neuroimaging | Used as an affective challenge to probe the function of the limbic system and its role in emotional processing. neuraltherapy.gr |
Emerging Research Areas and Novel Investigative Applications of Procaine Hydrochloride
Investigational Roles in Antiviral Research
Recent in vitro studies have highlighted the potential of procaine (B135) hydrochloride as an antiviral agent, particularly against respiratory viruses like SARS-CoV-2 and influenza A. news-medical.netbiorxiv.org This research has opened new avenues for the development of host-directed therapies that target cellular mechanisms co-opted by viruses for their replication. biorxiv.orgnih.gov
Studies have demonstrated that procaine hydrochloride can impair the replication of both SARS-CoV-2 and influenza A viruses in vitro. news-medical.netbiorxiv.org Research has shown that treatment with this compound reduces viral mRNA synthesis and the production of viral proteins, such as the spike protein in SARS-CoV-2 and the nucleoprotein in influenza A. news-medical.netbiorxiv.org This inhibitory effect on viral replication has been observed in various cell lines, including Vero-76, MDCK, and Calu-3 cells. news-medical.netbiorxiv.orgnih.gov
Furthermore, this compound has been shown to decrease the excessive production of cytokines, which is a characteristic of severe infections with SARS-CoV-2 and influenza A. news-medical.net This reduction in the cytokine storm points to its potential to mitigate the severe inflammatory responses and cell death associated with these viral infections. news-medical.net The antiviral activity of this compound appears to be concentration-dependent. news-medical.net
Table 1: In Vitro Inhibitory Effects of this compound on Viral Replication
| Virus | Cell Line | Key Finding | Reference |
|---|---|---|---|
| SARS-CoV-2 | Vero-76 | Inhibition of virus-induced cell death with an EC50 value of 3.02 mM. | biorxiv.org |
| Influenza A | MDCK | Inhibition of virus-induced cell death with an EC50 value of 2.85 mM. | biorxiv.org |
| SARS-CoV-2 | Calu-3 | Reduced levels of virus spike protein in progeny viral titers. | news-medical.net |
| Influenza A | A549, Calu-3 | Inhibition of viral RNA replication and subsequent protein synthesis. | nih.gov |
The mechanisms by which this compound affects viral entry and egress are multifaceted and appear to be virus-specific. While some earlier studies on other viruses like herpes simplex virus (HSV) and West Nile virus (WNV) suggested that procaine primarily inhibits viral entry, recent research on SARS-CoV-2 indicates a different mechanism. nih.gov For SARS-CoV-2, this compound did not appear to block viral entry into cells at the concentrations tested. nih.gov
Instead, for both SARS-CoV-2 and influenza A, this compound has been found to affect later stages of the viral life cycle. nih.govnih.gov In the case of SARS-CoV-2, it has been observed to impair the release of new viral particles from infected cells, a process known as egress. nih.govfrontiersin.org For influenza A, this compound appears to delay the fusion of the virus with endosomes, which is a crucial step after entry into the host cell. nih.govfrontiersin.org This delay is possibly due to the alkaline nature of procaine. nih.govfrontiersin.org Additionally, in certain cell types, it has an effect on late stages of the influenza A replication cycle. nih.govfrontiersin.org
Exploration of Anti-Inflammatory and Immunomodulatory Properties
This compound exhibits significant anti-inflammatory and immunomodulatory properties, which are being investigated for their therapeutic potential. dntb.gov.uad-nb.inforesearchgate.net These properties are attributed to its ability to modulate various cellular processes involved in inflammation. d-nb.inforesearchgate.net
Research has shown that procaine can influence the metabolism of cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), promoting an anti-inflammatory response. researchgate.net In studies using lipopolysaccharide (LPS)-stimulated human leukocytes, procaine was able to down-regulate the secretion of TNF-α, a key pro-inflammatory cytokine. mdpi.com This inhibitory effect on inflammatory mediators is a crucial aspect of its potential therapeutic applications in inflammatory conditions. researchgate.netresearchgate.net Furthermore, local anesthetics like procaine are known to reduce vascular permeability and neutrophil adhesion, further contributing to their anti-inflammatory effects. researchgate.net
Table 2: Immunomodulatory Effects of this compound
| System/Model | Effect | Key Finding | Reference |
|---|---|---|---|
| Human Leukocytes (LPS-stimulated) | Anti-inflammatory | Down-regulated TNF-α secretion in 50% of individuals. | mdpi.com |
| General | Immunomodulatory | Influences cytokine metabolism (IL-6, TNF-α). | researchgate.net |
| General | Anti-inflammatory | Reduces vascular permeability and neutrophil adhesion. | researchgate.net |
Research into Potential Geroprotective and Anti-Aging Mechanisms
Procaine has a long and controversial history as a potential "anti-aging" molecule, and recent scientific investigations are providing new insights into the molecular mechanisms that may underlie its purported geroprotective effects. d-nb.infonih.gov Research is now focusing on its influence on fundamental aging processes at the cellular and molecular level. d-nb.infofightaging.org
A significant area of emerging research is the role of procaine as a DNA-demethylating agent. nih.govaacrjournals.org DNA methylation is an epigenetic mechanism that can silence the expression of genes, including tumor suppressor genes, and its alteration is a hallmark of cancer. nih.govterapianeural.com
Procaine has demonstrated notable antioxidant and cytoprotective properties in various experimental models. dntb.gov.uad-nb.info These effects are linked to its ability to combat oxidative stress, a key contributor to aging and age-related diseases. d-nb.inforesearchgate.net
Research has shown that procaine can inhibit the generation of reactive oxygen species (ROS) and limit lipid peroxidation. d-nb.infofightaging.org Its antioxidant action has been observed in models of myocardial ischemia/reperfusion injury, lipoprotein oxidation, and neurodegeneration. dntb.gov.uad-nb.info For example, procaine has been shown to inhibit lipid peroxidation in rat liver mitochondria in a dose-dependent manner. nih.gov These antioxidant and cytoprotective actions contribute to its potential geroprotective profile by protecting cells and tissues from damage associated with oxidative stress. d-nb.inforesearchgate.net
Table 3: Geroprotective and Anti-Aging Related Research Findings for this compound
| Research Area | Key Finding | Experimental Model | Reference |
|---|---|---|---|
| DNA Demethylation | 40% reduction in 5-methylcytosine (B146107) DNA content. | MCF-7 breast cancer cell line | nih.govaacrjournals.org |
| DNA Demethylation | Reactivation of transcriptionally suppressed genes. | Human hepatoma cells | researchgate.net |
| Antioxidant Action | Inhibition of ROS generation and lipid peroxidation. | Various in vitro and in vivo models | d-nb.info |
| Cytoprotective Effects | Displayed cytoprotective actions in models of ischemia/reperfusion injury, inflammation, and neurodegeneration. | Experimental models | dntb.gov.uad-nb.info |
Application in Neurological and Psychiatric Research as a Probe
This compound has emerged as a valuable pharmacological tool in neuroscience and psychiatric research, primarily due to its capacity to act as a probe of limbic system activity. scispace.comnih.gov Evidence from both animal and human studies indicates that this compound can selectively activate structures within the limbic system while concurrently suppressing activity in neocortical areas. nih.govpsychiatryonline.org This selective action allows researchers to investigate the functions of the limbic system, which is deeply involved in emotion, memory, and behavior. scispace.comnih.gov Its utility as a research probe is further enhanced by its well-understood, though complex, interactions with various neurochemical systems, including voltage-gated sodium channels and, notably, muscarinic cholinergic receptors. researchgate.netneuraltherapy.grfujifilm.com The transient and powerful subjective experiences induced by procaine, coupled with measurable physiological changes, provide a unique window into the neurobiological underpinnings of both normal and pathological emotional states. nih.govnih.gov
Research utilizing this compound as a limbic system excitant has provided significant insights into its role in generating affective, or emotional, responses. nih.gov When administered intravenously to human subjects, procaine induces a wide spectrum of powerful, transient emotional experiences, ranging from euphoria to dysphoria, alongside cognitive and sensory distortions. nih.govnih.gov These experiences often resemble the emotional and psychosensory phenomena, or auras, associated with temporal lobe epilepsy, a condition with known limbic system involvement. psychiatryonline.orgnih.gov
Neuroimaging studies have been instrumental in mapping these effects. Using Positron Emission Tomography (PET), researchers have documented consistent and selective activation of anterior limbic and paralimbic structures in healthy volunteers following procaine administration. psychiatryonline.orgnih.gov This activation coincides with the reported emotional, somatic, and visceral experiences. psychiatryonline.org Similarly, topographic electroencephalogram (EEG) analysis has shown selective increases in high-frequency activity (26-45 Hz) over the temporal lobes, with the degree of this increase correlating with the intensity of the dysphoric mood experienced by the subject. nih.gov
Animal studies have helped to elucidate the potential mechanisms behind this selective limbic activation. Research in cats suggests that procaine excites limbic cells by reducing neural inhibition. nih.gov Studies in rhesus monkeys using PET have shown that procaine has a high affinity for M2 muscarinic cholinergic receptors and preferentially increases tracer delivery (an indicator of blood flow) to paralimbic regions, suggesting that its action at these receptors could be a key contributor to its emotional and sensory effects. neuraltherapy.gr
This body of research supports the use of procaine as a chemical probe to explore the neurobiology of emotion and to investigate the hypothesis that some psychiatric conditions, such as borderline personality disorder and certain affective disorders, may involve a hyperexcitable limbic system. nih.govnih.govnih.gov
Table 1: Summary of Research on this compound as a Limbic System Probe
| Study Focus | Subject(s) | Key Findings | Citations |
|---|---|---|---|
| Limbic System Activation | Humans (healthy, affective disorders, borderline personality disorder) | Induces dose-related cognitive/sensory distortions and varied affective experiences (euphoric to dysphoric). Selectively increases high-frequency EEG activity in temporal lobes, correlating with dysphoria. Associated with increased cortisol, ACTH, and prolactin secretion. | nih.gov |
| Neuroimaging of Emotion | Humans (healthy) | Elicits selective activation of anterior limbic/paralimbic structures, documented by PET. This activation is associated with a range of emotional, somatic, and visceral experiences, similar to temporal lobe epilepsy auras. | psychiatryonline.orgnih.gov |
| Pharmacological Stimulation for Emotion Research | Humans (healthy) | Procaine-induced limbic stimulation produces powerful, transient emotional phenomena. Significant between-subject variability suggests utility in exploring individual differences in the neurobiology of emotion. | nih.gov |
| Mechanism of Limbic Excitation | Cats | Procaine is suggested to excite limbic cells by reducing neural inhibition. It selectively increases high-frequency (omega band) activity in the amygdala and temporal cortex in a dose-related manner. | nih.gov |
Development of Novel Delivery Systems for Targeted Research
To enhance the experimental utility of this compound, researchers are developing novel delivery systems. The primary goals are to achieve better control over the compound's release and to target its delivery to specific sites for investigation. These advanced systems, primarily based on nanotechnology, aim to overcome limitations of systemic administration and open new avenues for preclinical research.
Encapsulating this compound within nanoparticles and liposomes offers a promising strategy for creating sophisticated research tools. These carriers can be engineered to control the release profile of the drug and, in some cases, to direct it toward specific biological targets. nih.gov
Nanoparticle-based Systems: Polymeric nanoparticles have been extensively studied for delivering this compound. For instance, nanoparticles made from poly(lactic-co-glycolic acid) (PLGA) have been formulated for transdermal delivery research. elsevierpure.comresearchgate.net These PLGA nanoparticles, with a mean diameter around 99 nm, were shown to deliver a higher amount of this compound through rat skin compared to the free form of the compound. elsevierpure.com Another area of investigation involves copolymers like polylactide-poly(ethylene glycol) (PLA-PEG). nih.govresearchgate.net Studies with these systems have examined how factors such as the molecular weight of the PLA segment influence particle size, which can range from approximately 28 nm to 175 nm, and affect drug incorporation. nih.gov Nanogels, such as those composed of methacrylic acid–ethyl acrylate (B77674), are also being explored to create systems that can control the burst release of this compound. nih.gov
Liposomal Formulations: Liposomes, which are vesicles composed of lipid bilayers, have also been successfully used to encapsulate this compound. A key finding is that liposomal encapsulation can significantly prolong the compound's effect. nih.gov The composition of the liposome (B1194612) is critical; the inclusion of molecules like cholesterol or charged lipids into the phosphatidylcholine bilayer can significantly reduce the drug's release rate. nih.govtandfonline.com The release kinetics often follow a biphasic process. nih.gov Research has also focused on creating targeted liposomes. For example, a liposome modified with a cRGDyK peptide was developed to improve the delivery of procaine across the blood-brain barrier to target glioma cells. spandidos-publications.com This formulation demonstrated enhanced cellular uptake and potent antitumor effects in preclinical models, highlighting the potential of targeted liposomal systems in highly specific research applications. spandidos-publications.com
Table 2: Characteristics of Novel Delivery Systems for this compound
| Delivery System | Polymer/Lipid Composition | Particle Size (Approx.) | Key Research Findings | Citations |
|---|---|---|---|---|
| Nanoparticles | ||||
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 99.4 ± 0.8 nm | Increased transdermal delivery through rat skin compared to free procaine HCl. | elsevierpure.com |
| PLA-PEG Nanoparticles | Polylactide-Poly(ethylene glycol) Copolymers | 27.7 to 174.6 nm | Particle size increased with PLA molecular weight, but drug incorporation efficiency remained similar. | nih.govresearchgate.net |
| Nanogels | Methacrylic acid–ethyl acrylate (MAA–EA) | Not specified | Designed for controlled burst release; release is higher at a higher pH due to swelling of the nanogel. | nih.gov |
| Liposomes | ||||
| Standard Liposomes | Phosphatidylcholine, Methylcellulose | Not specified | Liposomal entrapment significantly prolonged the duration of local anesthesia in guinea pig skin. | nih.gov |
| Modified Liposomes | Egg Phosphatidylcholine, Cholesterol, Stearylamine/Dicetyl Phosphate (B84403) | Not specified | Inclusion of cholesterol and/or charged lipids reduced drug release rate. Release kinetics were biphasic. | nih.govtandfonline.com |
Q & A
Q. What are the critical steps and safety considerations for synthesizing procaine hydrochloride in a laboratory?
this compound synthesis involves four steps: esterification, reduction, transesterification, and salt formation. The esterification step is particularly critical due to its low yield and high explosion risk. Key improvements include optimizing reaction time, temperature control, and solvent selection to mitigate hazards . Safety protocols include using explosion-proof equipment, inert gas environments, and real-time monitoring of exothermic reactions.
Q. What validated analytical methods ensure this compound purity in pharmaceutical research?
The International Pharmacopoeia recommends identity tests (e.g., chromatographic retention time matching) and spectrophotometric assays. For quantification, dual-wavelength UV spectrophotometry (e.g., at 290 nm and 310 nm) is used to minimize interference from degradation products . Purity criteria require 99.0–101.0% of the labeled compound, adjusted for dried substance .
Q. How should this compound be stored to maintain stability in aqueous solutions?
this compound degrades in humid environments, even without light. Storage requires airtight containers, desiccants, and temperatures below 25°C. For long-term stability, lyophilization is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrolysis kinetics data under varying experimental conditions?
Hydrolysis rates depend on pH (1.96–8.99) and temperature (60–120°C). A dual-wavelength spectrophotometric method isolates this compound absorbance from hydrolyzed products (e.g., para-aminobenzoic acid). For conflicting data, researchers should standardize buffer systems and validate degradation product profiles using HPLC-MS .
| pH Range | Hydrolysis Rate (k) | Temperature Dependence (Arrhenius Plot) |
|---|---|---|
| 1.96–4.0 | Slow (<0.01 h⁻¹) | Activation energy: ~50 kJ/mol |
| 6.0–8.99 | Rapid (>0.1 h⁻¹) | Activation energy: ~80 kJ/mol |
Q. What experimental designs optimize the esterification step to reduce explosion risks without compromising yield?
Replace traditional sulfuric acid catalysts with solid acid catalysts (e.g., zeolites) to reduce exothermicity. Process intensification via microreactors improves heat dissipation and reaction uniformity. Yield increases from 65% to 85% have been reported using these methods .
Q. How does this compound modulate biochemical pathways in microbial models, and how can these interactions be studied?
this compound induces alkaline phosphatase in E. coli by altering membrane permeability. Experimental designs should include time-course assays (0–24 hours) and dose-response studies (1–10 mM). Control for pH shifts caused by HCl dissociation using buffered growth media .
Methodological Guidelines
What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:
Q. How should stability studies address discrepancies between accelerated and real-time degradation data?
Use the Q10 rule (degradation rate increases 2–3-fold per 10°C rise) to extrapolate accelerated data. Validate predictions with real-time studies at 25°C and 40% relative humidity for ≥12 months .
Safety and Compliance
Q. What first-aid protocols are essential for this compound exposure during experiments?
- Inhalation : Move to fresh air; administer oxygen if needed .
- Skin contact : Rinse with water for 15 minutes; remove contaminated clothing .
- Ingestion : Do not induce vomiting; seek immediate medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
